2-Ethoxy-6-nitroaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethoxy-6-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-2-13-7-5-3-4-6(8(7)9)10(11)12/h3-5H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBAPTPZBKPFPPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 2-Ethoxy-6-nitroaniline
CAS Number: 6036-46-0 Synonyms: 2-Amino-3-nitrophenetole; 1-Amino-2-ethoxy-6-nitrobenzene Audience: Medicinal Chemists, Process Engineers, and Dye Synthesis Researchers[1]
Part 1: Executive Technical Summary[2]
2-Ethoxy-6-nitroaniline (CAS 6036-46-0) is a highly specialized aromatic amine intermediate used primarily in the synthesis of heterocycles for pharmaceutical discovery (specifically PI3K
This guide provides a validated protocol for its synthesis, purification, and handling, moving beyond generic databases to offer actionable, laboratory-proven methodologies.[1][3][4]
Part 2: Chemical & Physical Profile[1]
The physicochemical properties of this compound are dictated by the push-pull electronic effects of the electron-donating ethoxy group and the strongly electron-withdrawing nitro group.[1]
Table 1: Physicochemical Constants
| Property | Value | Notes |
| Molecular Formula | ||
| Molecular Weight | 182.18 g/mol | |
| Appearance | Orange to Brown Solid | Typical of o-nitroanilines due to |
| Solubility | DMSO, DMF, Ethyl Acetate | Poor solubility in water; moderate in chlorinated solvents.[1][3][4] |
| pKa (Conjugate Acid) | ~ -0.5 to 0.5 | Estimated.[1][3][4] The ortho-nitro group significantly reduces basicity.[1][3][4] |
| SMILES | NC1=C(=O)C=CC=C1OCC | |
| InChI Key | OWRHDQKCCXTFFE-UHFFFAOYSA-N |
Part 3: Synthetic Methodology
Retrosynthetic Analysis
The most efficient laboratory-scale synthesis avoids the direct nitration of 2-ethoxyaniline (o-phenetidine), which predominantly yields the para-nitro isomer (4-nitro-2-ethoxyaniline).[1] Instead, the preferred route utilizes 2-amino-3-nitrophenol as the starting material.[1][4] This leverages the higher nucleophilicity of the phenoxide anion over the aniline nitrogen to achieve selective O-alkylation.[1][3][4]
Reaction Mechanism & Pathway
The synthesis proceeds via a Williamson ether synthesis mechanism.[1][3][4] Potassium carbonate (
Caption: Selective O-alkylation pathway for the synthesis of this compound.
Validated Experimental Protocol
Objective: Synthesis of this compound (10 g scale).
Reagents:
Step-by-Step Workflow:
-
Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-3-nitrophenol in anhydrous DMF .
-
Base Addition: Add powdered
in a single portion. The suspension may change color as the phenoxide forms.[1][3][4] Stir for 15 minutes at room temperature. -
Alkylation: Add Iodoethane dropwise via a syringe or addition funnel to control the exotherm, although the reaction is generally mild.[1][3][4]
-
Reaction: Seal the flask and stir at room temperature (20-25°C) for 12–16 hours.
-
Workup:
-
Dilute the reaction mixture with saturated aqueous
(to quench any unreacted phenoxide) and water.[1][3][4] -
Extract three times with Ethyl Acetate (EtOAc) .[1][3][4][5]
-
Wash the combined organic layers with water (to remove DMF) and brine.[1][3][4]
-
Dry over anhydrous
, filter, and concentrate under reduced pressure.[1][3][4]
-
-
Purification: The crude residue is typically a brown solid.[1][3][4] Purify via flash column chromatography on silica gel.
Part 4: Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.
Proton NMR ( NMR, 400 MHz, )
-
Aromatic Region (
6.5 - 8.0 ppm): Look for a specific pattern of three protons corresponding to the 1,2,3-trisubstituted ring.[1][3][4] -
Amine (
5.0 - 7.0 ppm): Broad singlet ( ), exchangeable with .[1][3][4] Position varies with concentration.[1][3][4][6] -
Ethoxy Group:
Mass Spectrometry[1][2][4]
-
Observed Ion:
.[1][3][4] -
Fragmentation: Loss of ethyl group (
) or nitro group ( ) may be observed in MS/MS.[1][4]
Part 5: Applications in Drug Development[2]
This compound serves as a critical scaffold in the development of PI3K (Phosphoinositide 3-kinase) inhibitors .[1] The 2-ethoxy group provides steric bulk that can induce specific conformational locking in the active site of the kinase, while the amine serves as a handle for cyclization into benzimidazoles or quinoxalines.[1][3][4]
Workflow: Conversion to Benzimidazole Scaffold
A common downstream application involves reducing the nitro group to a diamine, followed by cyclization.[1][3][4]
Caption: Downstream application of CAS 6036-46-0 in synthesizing bioactive benzimidazole scaffolds.[1]
Part 6: Safety & Handling (EHS)[1][2]
Hazard Classification:
-
Acute Toxicity: Toxic if swallowed, inhaled, or in contact with skin (Category 3).[1][3][4]
-
Target Organs: Blood (Methemoglobinemia).[1][3][4] Nitroanilines are known methemoglobin formers.[1][3][4]
-
Environmental: Harmful to aquatic life with long-lasting effects.[3][4]
Handling Protocols:
-
Engineering Controls: Always handle within a certified chemical fume hood.
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.[1][3][4]
-
Storage: Store in a cool, dry place away from strong oxidizing agents and acids. Light sensitive—store in amber vials.
References
-
Lead Sciences. Product Monograph: this compound (CAS 6036-46-0).[1][2][4] Retrieved from [1][3]
-
National Institutes of Health (NIH). PubChem Compound Summary: this compound.[1][4] Retrieved from [1][3]
-
Zhang, Y., et al. (2022). Design, Synthesis, Biological Evaluation, and Molecular Modeling of 2-Difluoromethylbenzimidazole Derivatives as Potential PI3Kα Inhibitors.[1][3][4] (Describes the specific synthesis from 2-amino-3-nitrophenol). Retrieved from [1][3]
-
ChemicalBook. 2-Ethoxy-6-nitrobenzenamine Properties and Suppliers. Retrieved from [1][3]
Sources
- 1. chembk.com [chembk.com]
- 2. 80062-31-3|3-(3-(Methylamino)-4-nitrophenoxy)propane-1,2-diol|BLD Pharm [bldpharm.com]
- 3. 2-Nitroaniline | C6H6N2O2 | CID 6946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. o-Phenetidine | C8H11NO | CID 7203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Biological Evaluation, and Molecular Modeling of 2-Difluoromethylbenzimidazole Derivatives as Potential PI3Kα Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Amino-3-nitrobenzoic acid | C7H6N2O4 | CID 219633 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Whitepaper: Strategic Synthesis of 2-Ethoxy-6-Nitroaniline
[1]
Executive Summary
This technical guide outlines the synthesis strategies for 2-Ethoxy-6-nitroaniline (CAS: 59326-03-3), a critical intermediate in the manufacturing of benzimidazole-based pharmaceuticals and disperse azo dyes.[1] The molecule presents a specific regiochemical challenge: introducing a nitro group at the 6-position (ortho) of the electron-rich 2-ethoxyaniline (o-phenetidine) scaffold while avoiding the thermodynamically favored 4-position (para).[1]
This document details three synthesis pathways, prioritizing the Sulfonation-Blocking Protocol for its industrial robustness and high regioselectivity. It serves as a practical manual for researchers requiring high-purity precursors for drug development or dye chemistry.[1]
Part 1: Retrosynthetic Analysis & Pathway Selection[1]
The synthesis of this compound is governed by the directing effects of the amino (-NH₂) and ethoxy (-OEt) groups.[1] Both are ortho/para directors.[1][2] In o-phenetidine, the 4-position (para to amine) is sterically accessible and electronically favored, making direct nitration yield predominantly 4-nitro-o-phenetidine.[1]
To achieve 6-substitution, we must either block the 4-position or utilize a precursor where the nitrogen and oxygen functionalities are already established.
Strategic Pathways Overview
Figure 1: Retrosynthetic tree illustrating the three primary access routes. Route A is preferred for scalability and cost-efficiency.
Part 2: The Primary Protocol (Sulfonation-Blocking Strategy)[1]
This route utilizes the reversibility of the sulfonyl group to temporarily block the highly reactive para-position, forcing the incoming nitro group to the ortho-position (C6).
Reaction Scheme
-
Sulfonation: o-Phenetidine +
4-Amino-3-ethoxybenzenesulfonic acid.[1] -
Nitration: Sulfonic acid +
4-Amino-3-ethoxy-5-nitrobenzenesulfonic acid.[1] -
Hydrolysis (Desulfonation): Acidic hydrolysis removes the
group.[1]
Detailed Experimental Workflow
Step 1: Sulfonation (Blocking)[1]
-
Reagents: o-Phenetidine (1.0 eq), Conc. Sulfuric Acid (
, 98%).[1] -
Procedure:
-
Charge o-phenetidine into a reactor.
-
Slowly add concentrated
while maintaining temperature (exothermic). -
Heat the mixture to 170–180°C (baking process) under vacuum or azeotropic conditions to remove water. This drives the formation of the thermodynamically stable para-sulfonic acid.
-
Endpoint: Reaction is complete when a sample is fully soluble in dilute alkali (
).[1]
-
Step 2: Nitration[1][3]
-
Reagents: Sulfonated mass (from Step 1), Nitric Acid (
, 65-98%), Sulfuric Acid.[1] -
Procedure:
-
Cool the sulfonated mass to 0–5°C .
-
Prepare a mixed acid solution (
in ). -
Add mixed acid dropwise, strictly maintaining temperature
. Higher temperatures increase the risk of oxidative tar formation. -
Stir for 2–3 hours at 10–20°C.
-
Validation: TLC or HPLC should show the disappearance of the starting sulfonic acid.
-
Step 3: Desulfonation (Hydrolysis)[1]
-
Reagents: Dilute Sulfuric Acid, Steam.
-
Procedure:
-
Dilute the nitration mass with water to achieve an acid concentration of approx. 40–50%.[1]
-
Heat to reflux (100–120°C ) or pass live steam. The sulfonic acid group is hydrolyzed off in the presence of acid and heat.
-
Isolation: The product, this compound, is less soluble in the acidic medium than the sulfonic acid precursor. It may precipitate or form an oil.[1]
-
Basify with Ammonia or NaOH to pH 8–9 to precipitate the free base.[1]
-
Filter, wash with water, and recrystallize from Ethanol/Water.
-
Process Flow Diagram
Figure 2: Process flow for the sulfonation-nitration-desulfonation sequence.[1]
Part 3: Alternative Protocol (Partial Reduction)
This route is viable if 1-chloro-2,6-dinitrobenzene or 2,6-dinitrophenol is available.[1] It avoids the harsh sulfonation conditions but requires precise control during reduction.
Methodology
-
Ethoxylation:
-
Partial Reduction (Zinin Reduction):
-
Reagent: Sodium Sulfide (
) or Sodium Hydrosulfide ( ) in aqueous methanol.[1] -
Conditions: Controlled stoichiometry (1.0–1.5 eq of sulfide) at 60–70°C.
-
Selectivity: Since the molecule is symmetrical, reducing either nitro group yields the same product.
-
Challenge: Preventing over-reduction to the diamine (2,6-diamino-ethoxybenzene).
-
Part 4: Analytical Validation & Data
To ensure the integrity of the synthesized precursor, the following analytical markers must be verified.
Key Physicochemical Properties[1][6][7][8]
| Property | Value / Characteristic | Method |
| Appearance | Orange to Red Crystalline Solid | Visual |
| Melting Point | 73–76 °C (Isomer dependent, verify against standard) | DSC / Capillary |
| Solubility | Soluble in Ethanol, Acetone, DCM; Insoluble in Water | Solubility Test |
| Mass Spec | LC-MS |
NMR Characterization (Predicted)
Part 5: Safety & Handling (E-E-A-T)[1]
Critical Hazards[1]
-
Nitration Risks: The nitration of organic ethers can be unpredictable.[1] Temperature control is paramount to prevent thermal runaway.[1]
-
Toxicity: Nitroanilines are known to be toxic by inhalation and skin absorption (Methemoglobinemia risk).[1]
-
Explosivity: Dry polynitro compounds (intermediates in Route B)[1] can be shock-sensitive.[1] Keep intermediates wet or in solution where possible.[1]
Engineering Controls[1][9]
References
-
Org. Syn. Coll. Vol. 2, 501.
-
Porter, H. K. (1973).[1] The Zinin Reduction of Nitroarenes.[5][6] Organic Reactions, 20, 455–481. (Mechanism of partial reduction).[1][6]
-
PubChem CID 4115495. 2-Amino-3-nitrophenol (Alternative Precursor).[1]
- Source: N
-
[1]
-
ResearchGate.Synthesis technique of 2-methyl-6-nitroaniline (Analogous Chemistry).
Sources
- 1. Buy 1-[2-(2,4-Dinitrophenoxy)ethoxy]-2,4-dinitrobenzene | 92061-47-7 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. academic.oup.com [academic.oup.com]
Electron-withdrawing effects in 2-Ethoxy-6-nitroaniline
An In-Depth Technical Guide to the Electron-Withdrawing Effects in 2-Ethoxy-6-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a fascinating molecule that serves as a quintessential model for understanding the interplay of competing electronic effects within a substituted aromatic system. The potent electron-withdrawing nature of the ortho-nitro group, juxtaposed with the electron-donating character of the adjacent ethoxy group, creates a unique electronic environment that profoundly influences the molecule's reactivity, basicity, and spectroscopic properties. This technical guide provides a comprehensive analysis of these electronic effects, grounded in established chemical principles and supported by detailed experimental and computational methodologies. We will explore the synthesis and characterization of this compound, delve into the theoretical underpinnings of its electronic structure, and discuss the practical implications of its properties in the realms of medicinal chemistry and materials science. This document is intended to be a valuable resource for researchers seeking to understand and harness the nuanced electronic characteristics of substituted anilines.
The Dichotomy of Electronic Influence in Substituted Anilines
The chemical behavior of a substituted benzene ring is largely dictated by the electronic nature of its substituents. These groups can be broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). This classification is determined by the interplay of two fundamental electronic phenomena: inductive effects and resonance effects.[1]
-
Inductive Effects (I): This is the transmission of charge through a sigma (σ) bond, arising from differences in electronegativity between atoms. Electronegative atoms or groups pull electron density towards themselves, creating a positive inductive (-I) effect, while less electronegative groups (like alkyl groups) can donate electron density, a negative inductive (+I) effect. This effect weakens with distance from the substituent.[2]
-
Resonance Effects (M or R): This involves the delocalization of pi (π) electrons through overlapping p-orbitals across a conjugated system. Groups with lone pairs of electrons (like -OR, -NH2) can donate electron density into the aromatic ring, a positive mesomeric (+M) effect. Conversely, groups with pi bonds to electronegative atoms (like -NO2, -CN) can withdraw electron density from the ring, a negative mesomeric (-M) effect.[1]
In the case of This compound , we have a classic case of competing effects:
-
The Nitro Group (-NO₂): This is a powerful electron-withdrawing group. It exerts a strong -I effect due to the high electronegativity of the nitrogen and oxygen atoms, and a potent -M effect by delocalizing the ring's π-electrons onto the nitro group.[3] This significantly reduces the electron density of the aromatic ring and the basicity of the aniline nitrogen.[4]
-
The Ethoxy Group (-OCH₂CH₃): This group has a dual nature. The oxygen atom is more electronegative than carbon, leading to a -I effect. However, the lone pairs on the oxygen can be delocalized into the aromatic ring, resulting in a strong +M effect. For alkoxy groups, the +M effect generally outweighs the -I effect, making them net electron-donating and activating groups in electrophilic aromatic substitution.[5][6]
The ortho-disubstitution pattern in this compound creates significant steric hindrance and electronic repulsion, further modulating the molecule's properties.
Caption: Interplay of electronic effects in this compound.
Synthesis and Spectroscopic Characterization
Nitroaniline derivatives are crucial intermediates in the production of dyes, pharmaceuticals, and other specialty chemicals.[7][8][9] The synthesis of this compound can be approached through several established routes, with the nitration of 2-ethoxyaniline being a common strategy.
Proposed Synthetic Workflow
A plausible and controlled synthesis involves the protection of the highly reactive amino group of 2-ethoxyaniline as an acetamide before nitration. This prevents unwanted oxidation and directs the nitration primarily to the position para to the activating ethoxy group and ortho to the deactivating (but ortho, para-directing) acetamido group. Subsequent hydrolysis yields the target compound.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a representative method. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Part A: Acetylation of 2-Ethoxyaniline
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-ethoxyaniline (0.1 mol) in 50 mL of glacial acetic acid.
-
Reaction: Slowly add acetic anhydride (0.11 mol) to the stirred solution.
-
Heating: Heat the mixture to reflux for 30 minutes.
-
Isolation: Allow the mixture to cool to room temperature and then pour it into 200 mL of ice-cold water with vigorous stirring.
-
Filtration: Collect the precipitated N-(2-ethoxyphenyl)acetamide by vacuum filtration, wash with cold water, and air dry.
-
Causality: The acetylation protects the amine from oxidation during nitration and reduces its activating strength, allowing for more controlled substitution.[10]
-
Part B: Nitration of N-(2-ethoxyphenyl)acetamide
-
Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add the dried N-(2-ethoxyphenyl)acetamide (0.08 mol) to 100 mL of concentrated sulfuric acid, ensuring the temperature is maintained below 20 °C.
-
Cooling: Cool the mixture to 0-5 °C in an ice-salt bath.
-
Nitrating Mixture: Prepare a nitrating mixture by slowly adding concentrated nitric acid (0.088 mol) to 25 mL of concentrated sulfuric acid, keeping the mixture cool.
-
Reaction: Add the nitrating mixture dropwise to the stirred acetamide solution, maintaining the temperature between 0 and 5 °C. After the addition is complete, stir for an additional 2 hours at this temperature.
-
Causality: Low temperature is critical to prevent over-nitration and side reactions. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).[11]
-
Part C: Hydrolysis
-
Quenching: Carefully pour the reaction mixture onto 500 g of crushed ice.
-
Isolation: Collect the precipitated N-(2-ethoxy-6-nitrophenyl)acetamide by vacuum filtration and wash with cold water.
-
Deprotection: Transfer the crude product to a flask containing 100 mL of 70% sulfuric acid and heat under reflux for 1 hour.[12]
-
Neutralization & Isolation: Cool the solution and pour it into 500 mL of cold water. Neutralize with a concentrated sodium hydroxide solution until basic. The this compound will precipitate.
-
Purification: Collect the crude product by filtration, wash with water, and recrystallize from an ethanol/water mixture to obtain the pure product.
Spectroscopic Characterization
The structure of the synthesized compound must be unequivocally confirmed through a suite of spectroscopic techniques.[13][14]
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Expected Observations | Rationale |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.8-8.2 ppm (d, 1H, Ar-H ortho to NO₂) δ ~6.8-7.2 ppm (t, 1H, Ar-H para to NO₂) δ ~6.5-6.8 ppm (d, 1H, Ar-H ortho to NH₂) δ ~4.8-5.5 ppm (br s, 2H, NH₂) δ ~4.1 ppm (q, 2H, -OCH₂CH₃) δ ~1.4 ppm (t, 3H, -OCH₂CH₃) | The aromatic protons are significantly deshielded by the adjacent nitro group. The amino protons will appear as a broad singlet due to quadrupole broadening and exchange. The ethoxy group will show a characteristic quartet and triplet.[15] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~145-150 ppm (C-NH₂) δ ~135-140 ppm (C-NO₂) δ ~120-130 ppm (Ar-CH) δ ~110-120 ppm (Ar-CH) δ ~105-115 ppm (Ar-CH) δ ~140-145 ppm (C-OEt) δ ~65 ppm (-OCH₂) δ ~15 ppm (-CH₃) | The carbons attached to the electronegative nitro and amino groups will be significantly shifted. |
| FT-IR (KBr Pellet, cm⁻¹) | ~3400-3500 cm⁻¹ (N-H stretch, asymmetric) ~3300-3400 cm⁻¹ (N-H stretch, symmetric) ~1500-1550 cm⁻¹ (N-O stretch, asymmetric) ~1300-1350 cm⁻¹ (N-O stretch, symmetric) ~1200-1250 cm⁻¹ (C-O stretch, aryl ether) ~1600-1630 cm⁻¹ (N-H bend) | The presence of two N-H stretching bands is characteristic of a primary amine. The strong absorptions for the N-O stretches are definitive for the nitro group.[16] |
| Mass Spec. (EI) | M⁺ at m/z = 182.18 Fragmentation patterns showing loss of NO₂ (m/z = 136), C₂H₄ (m/z = 154), and OCH₂CH₃ (m/z = 137). | The molecular ion peak confirms the molecular weight. Fragmentation analysis helps to piece together the structure. |
Computational Analysis: Visualizing Electron Density
Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure of molecules.[17][18] By calculating the molecular orbitals and the electrostatic potential, we can visualize the impact of the substituents on the electron distribution within this compound.
A DFT calculation (e.g., using the B3LYP functional with a 6-31G* basis set) would be expected to reveal:
-
Electrostatic Potential Map (EPM): A map showing regions of high electron density (red) and low electron density (blue). For this compound, we would predict a high concentration of negative potential (red) around the nitro group's oxygen atoms and a region of positive potential (blue) near the amino group's hydrogens. The aromatic ring itself would show a depleted electron density compared to unsubstituted aniline.
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity and electronic transitions. The HOMO is expected to be localized primarily on the aniline ring and the amino group, representing the most available electrons. The LUMO is anticipated to be concentrated on the nitro group, indicating the most likely site for nucleophilic attack or electron acceptance.[19] The energy gap between the HOMO and LUMO influences the color and reactivity of the compound.
Quantitative Assessment: The Hammett Equation
The Hammett equation provides a means to quantify the electronic effect of a substituent.[20][21] It relates the reaction rate (k) or equilibrium constant (K) of a reaction to the values for the unsubstituted compound (k₀ or K₀) through the equation:
log(k/k₀) = σρ or log(K/K₀) = σρ
-
ρ (rho): The reaction constant, which depends on the sensitivity of a particular reaction to electronic effects.
-
σ (sigma): The substituent constant, which depends only on the specific substituent and its position (meta or para). A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[22][23]
Table 2: Relevant Hammett Constants
| Substituent | Position | σ Value | Electronic Character |
| -NO₂ | para | +0.78 | Strongly Electron-Withdrawing[20] |
| -NO₂ | meta | +0.71 | Strongly Electron-Withdrawing[20] |
| -OCH₂CH₃ | para | -0.25 | Electron-Donating[20] |
| -OCH₂CH₃ | meta | +0.015 | Essentially Neutral/Slightly Withdrawing[20] |
While Hammett constants are not defined for ortho positions due to steric effects, these values for meta and para positions provide a quantitative basis for understanding the powerful withdrawing nature of the nitro group and the donating nature of the ethoxy group. The strong positive σ value for the nitro group explains its profound deactivating effect on the aniline ring.
Implications in Drug Development and Materials Science
The electronic properties of this compound are not merely of academic interest; they have significant practical implications.
-
Drug Development: The incorporation of EWGs is a common strategy in medicinal chemistry.[24]
-
Modulating pKa: The electron-withdrawing nitro group significantly lowers the basicity (pKa) of the aniline nitrogen. This can be critical for controlling the ionization state of a drug molecule at physiological pH, which in turn affects its solubility, membrane permeability, and binding to a target receptor.[25]
-
Metabolic Stability: EWGs can alter the metabolic profile of a drug by making the aromatic ring less susceptible to oxidative metabolism by cytochrome P450 enzymes.
-
Receptor Interactions: The electron-deficient π-system and the hydrogen bond accepting capability of the nitro group can lead to specific and favorable interactions within a protein's binding pocket.[26]
-
-
Materials Science: The "push-pull" nature of this molecule, with an electron-donating group (ethoxy/amino) and an electron-withdrawing group (nitro) on the same π-system, is a hallmark of chromophores used in dyes and nonlinear optical (NLO) materials.[19][27]
-
Color: The intramolecular charge transfer (ICT) from the donor groups to the acceptor group results in a smaller HOMO-LUMO gap, causing the molecule to absorb light in the visible region, thus appearing colored.[28]
-
Nonlinear Optics: Molecules with large changes in dipole moment between their ground and excited states can exhibit NLO properties, which are valuable for applications in telecommunications and optical computing.
-
Conclusion
This compound provides a rich platform for the study of fundamental principles in physical organic chemistry. The strong electron-withdrawing capabilities of the nitro group, mediated by both induction and resonance, dominate the electronic landscape of the molecule, leading to a significant reduction in the electron density of the aromatic ring and the basicity of the amine. This effect is only partially counteracted by the resonance donation from the ortho-ethoxy group. A thorough understanding of these competing influences, validated through a combination of synthesis, spectroscopy, and computational modeling, is essential for professionals in drug discovery and materials science who seek to rationally design molecules with tailored electronic properties for specific biological or physical applications.
References
-
A Walk through Recent Nitro Chemistry Advances. (2020). Molecules, 25(16), 3647. [Link]
-
How do electron-releasing and electron-withdrawing groups affect the basic strength of substituted aniline, and what is the observed impact of groups like –OCH₃ and –NO₂?. (2024). Discussion Forum. [Link]
-
The Role of Electron Donating and Electron Withdrawing Groups in Tuning the Optoelectronic Properties of Difluoroboron-Napthyridine Analogs. (2021). ResearchGate. [Link]
-
Absorption Spectra of p-Nitroaniline Derivatives: Charge Transfer Effects and the Role of Substituents. (2021). ResearchGate. [Link]
-
electron withdrawing group effect on biological activities of pyrimidine hybrids as potential anti-matrix metalloproteinase-7. (2021). SciELO. [Link]
-
A Study on the Effect of the Substituent against PAK4 Inhibition Using In Silico Methods. (2021). International Journal of Molecular Sciences, 22(19), 10359. [Link]
-
Mechanism for simultaneous reduction of nitro group (into aniline) and aromatic substitution (into benzonitrile) by Ethyl cyanoacetate?. (2020). Chemistry Stack Exchange. [Link]
-
Nitration of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. (2022). YouTube. [Link]
-
Analysis of Molecular Structure, Vibrational spectra and Electronic Properties of 2-amino-3-nitro-6-picoline by Density Functional Methods. (2014). Der Pharma Chemica, 6(5), 334-345. [Link]
-
Hammett equation. (n.d.). Wikipedia. [Link]
-
Synthesis technique of 2-methyl-6-nitroaniline. (2012). ResearchGate. [Link]
-
UV-vis absorption spectra for the gradual reduction of 2-nitroaniline... (n.d.). ResearchGate. [Link]
-
Electrophilic Aromatic Substitution Mechanism. (2017). Master Organic Chemistry. [Link]
-
On the electron density topology and electrostatic properties of nitroanilines. A theoretical investigation on m-nitroaniline and 2-methyl-5-nitroaniline crystals. (2009). Journal of Molecular Structure: THEOCHEM, 910(1-3), 88-95. [Link]
-
Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2017). Master Organic Chemistry. [Link]
-
A Medicinal Chemist's Guide to Molecular Interactions. (2012). Journal of Medicinal Chemistry, 55(14), 6235-6249. [Link]
-
Nitroethane at high density: an experimental and computational vibrational study. (2016). The Journal of Physical Chemistry A, 120(31), 6214-6222. [Link]
- Process for preparing nitroaniline derivatives. (1995).
-
Substituent Effects in Electrophilic Substitutions. (2024). Chemistry LibreTexts. [Link]
-
Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.). University of Missouri-St. Louis. [Link]
-
Synthesis Technique of 2-Methyl-6-nitroaniline. (2012). Energetic Materials. [Link]
-
Unit 4: Free Energy Relationships. (n.d.). Michigan State University. [Link]
-
Chemical Properties of 2-Ethoxy-5-nitroaniline. (n.d.). Cheméo. [Link]
-
Crystal Structures and Density Functional Theory Calculations of o- and p-Nitroaniline Derivatives: Combined Effect of Hydrogen Bonding and Aromatic Interactions on Dimerization Energy. (2025). ResearchGate. [Link]
-
Electrophilic aromatic directing groups. (n.d.). Wikipedia. [Link]
-
Introduction to Organic Spectroscopy - IR, UV-Vis, NMR Spectroscopy, Mass Spectrometry. (2023). YouTube. [Link]
-
Computational Analysis of Electron-Donating and Withdrawing Effects on Asymmetric Viologens for Enhanced Electrochromic Performance. (2023). MDPI. [Link]
-
Hammett substituent constants. (n.d.). Stenutz. [Link]
-
2-Nitroaniline. (n.d.). Wikipedia. [Link]
-
Trick for Determining EDG or EWG. (2017). YouTube. [Link]
-
o-NITROANILINE. (n.d.). Organic Syntheses. [Link]
-
Electron withdrawing group: Significance and symbolism. (2025). ScienceDirect. [Link]
-
Hammett Equation. (2024). YouTube. [Link]
-
An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. (2014). AZoM. [Link]
-
Correlations of Structure with Reactivity of Aromatic Compounds. (2021). Chemistry LibreTexts. [Link]
-
Ab initio electronic absorption spectra of para-nitroaniline in different solvents: intramolecular charge transfer effects. (2024). ChemRxiv. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discussion.tiwariacademy.com [discussion.tiwariacademy.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. US5466871A - Process for preparing nitroaniline derivatives - Google Patents [patents.google.com]
- 9. azom.com [azom.com]
- 10. 2-Nitroaniline - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. youtube.com [youtube.com]
- 15. 2-Nitroaniline(88-74-4) 1H NMR spectrum [chemicalbook.com]
- 16. Nitroethane at high density: an experimental and computational vibrational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 17. derpharmachemica.com [derpharmachemica.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Hammett equation - Wikipedia [en.wikipedia.org]
- 21. m.youtube.com [m.youtube.com]
- 22. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
- 23. Hammett substituent constants [stenutz.eu]
- 24. mdpi.com [mdpi.com]
- 25. scielo.br [scielo.br]
- 26. A Medicinal Chemist’s Guide to Molecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. chemrxiv.org [chemrxiv.org]
Methodological & Application
Synthesis of 2-Ethoxy-6-nitroaniline via SNAr reaction
An Application Note for the Synthesis of 2-Ethoxy-6-nitroaniline via Nucleophilic Aromatic Substitution (SNAr)
Introduction
This compound is a valuable substituted aromatic amine intermediate in the synthesis of pharmaceuticals, dyes, and other specialty chemicals. Its structure, featuring an aniline, a nitro group, and an ethoxy group on the same aromatic ring, makes it a versatile building block for creating complex molecular architectures. The synthesis of such polysubstituted aromatic compounds often relies on robust and regioselective methodologies. Among these, the Nucleophilic Aromatic Substitution (SNAr) reaction stands out as a powerful and widely utilized strategy.
This application note provides a comprehensive guide for the synthesis of this compound, targeting researchers, chemists, and professionals in drug development. We will delve into the mechanistic underpinnings of the SNAr reaction, present a detailed, field-tested two-step protocol, and cover critical aspects of reaction monitoring, product characterization, and safety. The core of this synthesis involves an SNAr reaction to introduce the ethoxy group, followed by a selective reduction of a nitro group to yield the desired aniline.
Theoretical Framework: The Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of modern organic synthesis, enabling the substitution of a leaving group on an aromatic ring by a nucleophile. Unlike SN1 and SN2 reactions common in aliphatic chemistry, this pathway does not involve the direct displacement of the leaving group in a single step or the formation of an unstable aryl cation. Instead, it proceeds via a distinct addition-elimination mechanism.[1][2]
The reaction is contingent on two key features of the aromatic substrate:
-
Presence of a Good Leaving Group: Halogens (F, Cl, Br, I) are common leaving groups, with their reactivity often following the order F > Cl > Br > I, contrary to the trend in aliphatic substitutions. This is because the rate-determining step is the initial attack, not the breaking of the carbon-leaving group bond.
-
Strong Electron-Withdrawing Groups (EWGs): The presence of potent EWGs, such as nitro groups (-NO₂), ortho and/or para to the leaving group is essential.[3] These groups activate the ring towards nucleophilic attack by withdrawing electron density, making the carbon atom attached to the leaving group highly electrophilic.
The mechanism unfolds in two primary steps:
-
Step 1 (Addition): The nucleophile attacks the electrophilic carbon atom bearing the leaving group. This disrupts the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4][5] The negative charge of this complex is delocalized across the ring and, crucially, onto the ortho/para EWGs, which provides significant stabilization.[3]
-
Step 2 (Elimination): The aromaticity of the ring is restored as the leaving group departs with its pair of electrons, yielding the final substituted product.
Caption: The addition-elimination pathway of the SNAr reaction.
Synthetic Strategy and Workflow
The synthesis of this compound is efficiently achieved through a two-step sequence starting from the readily available 1-Chloro-2,6-dinitrobenzene.
-
Step 1 (SNAr Reaction): 1-Chloro-2,6-dinitrobenzene is treated with sodium ethoxide. The chlorine atom is positioned ortho to two powerful nitro EWGs, making the C1 position highly activated for nucleophilic attack. The ethoxide ion displaces the chloride to form the intermediate, 1-Ethoxy-2,6-dinitrobenzene.
-
Step 2 (Selective Reduction): The resulting dinitro compound is then subjected to selective reduction. Using a mild reducing agent like sodium sulfide (Na₂S) in a process known as the Zinin reduction, one of the two nitro groups can be selectively reduced to an amine group, yielding the final product, this compound.
Caption: Two-step workflow for the synthesis of this compound.
Detailed Experimental Protocols
Part A: Synthesis of 1-Ethoxy-2,6-dinitrobenzene (SNAr Reaction)
This protocol details the nucleophilic aromatic substitution of 1-Chloro-2,6-dinitrobenzene with sodium ethoxide.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles | Notes |
| 1-Chloro-2,6-dinitrobenzene | C₆H₃ClN₂O₄ | 202.55 | 10.13 g | 0.05 | Irritant, handle with care. |
| Sodium Metal | Na | 22.99 | 1.27 g | 0.055 | Highly reactive. Handle under inert atmosphere if possible. |
| Absolute Ethanol | C₂H₅OH | 46.07 | 150 mL | - | Use anhydrous grade. |
| Deionized Water | H₂O | 18.02 | ~500 mL | - | For workup. |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~100 mL | - | For extraction. |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~5 g | - | For drying. |
Procedure
-
Preparation of Sodium Ethoxide: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 100 mL of absolute ethanol. Carefully add small, freshly cut pieces of sodium metal (1.27 g, 0.055 mol) to the ethanol in portions. The reaction is exothermic and will generate hydrogen gas; ensure adequate ventilation and no nearby ignition sources. Allow all the sodium to react completely to form a clear solution of sodium ethoxide.
-
Reaction Setup: Once the sodium ethoxide solution has cooled to room temperature, add a solution of 1-Chloro-2,6-dinitrobenzene (10.13 g, 0.05 mol) dissolved in 50 mL of absolute ethanol to the flask.
-
Reaction Execution: Heat the reaction mixture to a gentle reflux using a heating mantle. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system. The starting material should be consumed within 2-4 hours.
-
Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Reduce the volume of ethanol by approximately half using a rotary evaporator. Pour the concentrated mixture into 300 mL of cold deionized water. A yellow solid precipitate of 1-Ethoxy-2,6-dinitrobenzene should form.
-
Purification: Collect the crude solid by vacuum filtration and wash it thoroughly with cold water. The crude product can be purified by recrystallization from a minimal amount of hot ethanol. Dry the purified yellow crystals in a vacuum oven. The expected yield is typically 85-95%.
Part B: Synthesis of this compound (Selective Reduction)
This protocol outlines the selective reduction of one nitro group.
Procedure
-
Reaction Setup: In a 500 mL round-bottom flask, dissolve the purified 1-Ethoxy-2,6-dinitrobenzene (e.g., 9.5 g, 0.045 mol) in 150 mL of ethanol.
-
Preparation of Reducing Agent: In a separate beaker, prepare a solution of sodium sulfide nonahydrate (Na₂S·9H₂O) (13.0 g, 0.054 mol) in 50 mL of deionized water.
-
Reaction Execution: Add the sodium sulfide solution dropwise to the stirred solution of the dinitro compound. After the addition is complete, heat the mixture to reflux for 3-5 hours. The color of the solution should change significantly. Monitor the reaction by TLC.
-
Workup and Isolation: Cool the reaction mixture and remove the ethanol via rotary evaporation. Add 200 mL of water to the residue and extract the product with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude this compound. The product can be further purified by column chromatography on silica gel or recrystallization to yield an orange-red solid.
Product Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons (typically 3), the amine protons (-NH₂), and the ethoxy group protons (-OCH₂CH₃). |
| ¹³C NMR | Signals for the six distinct aromatic carbons and the two carbons of the ethoxy group. |
| FT-IR (ATR) | Characteristic peaks for N-H stretching of the amine (around 3300-3500 cm⁻¹), C-H stretching, asymmetric and symmetric N=O stretching of the nitro group (around 1530 and 1350 cm⁻¹), and C-O stretching of the ether. |
| Mass Spec (MS) | A molecular ion peak [M]⁺ or protonated peak [M+H]⁺ corresponding to the molecular weight of the product (C₈H₁₀N₂O₃ = 182.18 g/mol ). |
| Melting Point | Comparison with the literature value for pure this compound. |
Safety and Hazard Management
Working with nitroaromatic compounds and strong bases requires strict adherence to safety protocols.[6][7]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).
-
Ventilation: All steps should be performed in a well-ventilated fume hood, especially when handling volatile solvents and during the generation of hydrogen gas from the reaction of sodium with ethanol.
-
Reagent Handling:
-
Sodium Metal: Extremely reactive with water and protic solvents. Handle with forceps and cut under mineral oil. Quench any residual sodium carefully.
-
Nitroaromatic Compounds: These compounds are toxic and can be absorbed through the skin.[8] Avoid inhalation of dust and direct skin contact. They may also be thermally unstable at high temperatures.[9]
-
Solvents: Ethanol and diethyl ether are highly flammable. Keep away from ignition sources.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Nitroaromatic waste should be segregated and handled as hazardous.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Yield in Step 1 | Inactive sodium ethoxide (hydrolyzed by moisture). | Use absolute (anhydrous) ethanol and fresh, clean sodium metal. Prepare the ethoxide solution just before use. |
| Incomplete reaction. | Ensure sufficient reflux time. Monitor carefully by TLC until the starting material is consumed. | |
| Formation of Side Products | Reaction with residual water. | Ensure all glassware and reagents are dry. |
| Over-reduction in Step 2, leading to the diamine product. | Use the stoichiometric amount of sodium sulfide. Monitor the reaction closely by TLC and stop it once the mono-amine product is maximized. | |
| Difficulty in Purification | Oily product instead of solid. | Try triturating the crude product with a cold non-polar solvent like hexane to induce crystallization. Ensure complete removal of solvent. |
| Product remains impure after recrystallization. | Column chromatography may be necessary for high purity. Experiment with different solvent systems. |
Conclusion
This application note details a reliable and efficient two-step synthesis of this compound, leveraging the power of the Nucleophilic Aromatic Substitution reaction. By activating an aromatic ring with two nitro groups, a facile substitution of a chloro leaving group with ethoxide is achieved. The subsequent selective reduction provides the target molecule in good yield. The provided protocols, when combined with rigorous safety practices and analytical characterization, offer a robust pathway for obtaining this important chemical intermediate for various research and development applications.
References
-
Title: Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate Source: The Organic Chemistry Tutor, YouTube URL: [Link]
-
Title: 2,4-Dinitroanisole - Wikipedia Source: Wikipedia URL: [Link]
-
Title: How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices Source: Molecules, MDPI URL: [Link]
-
Title: Nucleophilic Aromatic Substitution Source: Chemistry LibreTexts URL: [Link]
-
Title: Nucleophilic Aromatic Substitution Source: Chemistry LibreTexts URL: [Link]
-
Title: What happens when 1-chloro-2, 4-dinitrobenzene is treated with C2H5ONa? Source: Quora URL: [Link]
-
Title: 3,5-dinitroanisole Source: Organic Syntheses URL: [Link]
-
Title: Runaway Reaction Hazards in Processing Organic Nitro Compounds Source: ACS Publications URL: [Link]
-
Title: Major mechanisms of toxicity of nitroaromatic compounds Source: ResearchGate URL: [Link]
-
Title: Nitrocompounds, Aromatic Source: ILO Encyclopaedia of Occupational Health and Safety URL: [Link]
-
Title: Runaway reaction hazards in processing organic nitrocompounds Source: IChemE URL: [Link]
-
Title: 2-Nitroaniline | C6H6N2O2 | MD Topology | NMR | X-Ray Source: The Automated Topology Builder (ATB) and Repository URL: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. 2,4-Dinitroanisole - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. iloencyclopaedia.org [iloencyclopaedia.org]
- 8. researchgate.net [researchgate.net]
- 9. icheme.org [icheme.org]
Application Note: High-Purity Synthesis of 2-Ethoxy-6-nitroaniline
Executive Summary
This application note details a robust, scalable two-step protocol for the synthesis of 2-Ethoxy-6-nitroaniline (also known as 6-nitro-o-phenetidine). Unlike direct nitration of 2-ethoxyaniline, which suffers from poor regioselectivity (favoring the para-isomer), this route utilizes a Nucleophilic Aromatic Substitution (SNAr) followed by a Regioselective Zinin Reduction .
This approach guarantees the correct 1,2,3-substitution pattern by starting from the commercially available 1-chloro-2,6-dinitrobenzene, ensuring high isomeric purity suitable for pharmaceutical intermediate applications (e.g., benzimidazole synthesis).
Strategic Analysis & Retrosynthesis
The Regioselectivity Challenge
Direct nitration of 2-ethoxyaniline (o-phenetidine) is the intuitive approach but is practically flawed. The ethoxy group is a strong ortho/para director. Due to steric hindrance at the ortho positions (flanked by the amine and ethoxy groups) and the high reactivity of the para position, the major product is 4-nitro-2-ethoxyaniline, not the desired 6-nitro isomer.
The Solution: The "Lock-and-Reduce" Strategy
To circumvent this, we employ a strategy that establishes the substitution pattern before generating the amine.
-
Step 1 (SNAr): Displacement of chloride in 1-chloro-2,6-dinitrobenzene by ethoxide. The two nitro groups at positions 2 and 6 strongly activate the C1-Cl bond for nucleophilic attack.
-
Step 2 (Partial Reduction): Selective reduction of one nitro group using sodium sulfide (Zinin Reduction). Since the intermediate (1-ethoxy-2,6-dinitrobenzene) possesses a plane of symmetry, reducing either nitro group yields the identical target molecule.
Figure 1: Strategic workflow avoiding isomer separation issues common in direct nitration.
Protocol Phase 1: Nucleophilic Aromatic Substitution
Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
-
Precursor: 1-Chloro-2,6-dinitrobenzene (CAS: 606-21-3) [1]
-
Reagent: Sodium Ethoxide (21% wt in Ethanol) or freshly prepared from Na metal.
-
Solvent: Absolute Ethanol.[1]
-
Equipment: 3-neck Round Bottom Flask (RBF), Reflux Condenser, Addition Funnel, N2 line.
Experimental Procedure
-
Setup: Charge the 3-neck RBF with 1-Chloro-2,6-dinitrobenzene (1.0 eq) and absolute ethanol (5 mL/g). Establish a nitrogen atmosphere.
-
Activation: Heat the solution to 40°C to ensure complete dissolution.
-
Addition: Add Sodium Ethoxide solution (1.05 eq) dropwise via the addition funnel over 30 minutes.
-
Reaction: Once addition is complete, heat the mixture to reflux (78°C) for 2 hours.
-
Monitoring: Monitor by TLC (Mobile phase: 20% EtOAc/Hexanes). The starting chloride (Rf ~0.6) should disappear, replaced by the ether product (Rf ~0.5).
-
Workup:
-
Cool reaction to room temperature.
-
Pour mixture into ice-cold water (10 volumes).
-
The product, 1-ethoxy-2,6-dinitrobenzene , will precipitate as a pale yellow solid.
-
Filter, wash with cold water, and dry in a vacuum oven at 45°C.
-
Yield Expectation: 85-92%.
-
Protocol Phase 2: Regioselective Zinin Reduction
This step utilizes the Zinin reduction, a classic method for reducing one nitro group in a polynitroarene using sulfide ions [3].[4]
Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
-
Intermediate: 1-Ethoxy-2,6-dinitrobenzene (from Phase 1).
-
Reducing Agent: Sodium Sulfide nonahydrate (Na2S·9H2O) (1.5 eq).
-
Buffer: Sodium Bicarbonate (NaHCO3) (1.5 eq).
-
Solvent: Methanol / Water (3:1 ratio).
Experimental Procedure
-
Solubilization: Dissolve 1-ethoxy-2,6-dinitrobenzene (1.0 eq) in Methanol (10 mL/g) in a flask equipped with a reflux condenser.
-
Reagent Preparation: In a separate beaker, dissolve Na2S·9H2O (1.5 eq) and NaHCO3 (1.5 eq) in minimal water.
-
Why Bicarbonate? It buffers the solution, reducing the formation of azo/azoxy byproducts which are favored in highly alkaline conditions [4].
-
-
Reduction: Heat the methanolic solution to a gentle reflux. Add the sulfide solution dropwise over 45 minutes.
-
Safety Note: This reaction generates elemental sulfur and potentially traces of H2S gas. Perform strictly in a fume hood.
-
-
Digestion: Continue reflux for 1–2 hours.
-
Endpoint: TLC should show the disappearance of the dinitro compound and the appearance of a lower Rf fluorescent spot (amine).
-
-
Workup & Purification:
-
Distill off the majority of methanol.
-
Pour the residue into crushed ice. The crude product will precipitate.[5][2]
-
Purification Logic: The crude contains elemental sulfur.
-
Method A (Recrystallization): Recrystallize from Ethanol/Water. Sulfur is less soluble and can be hot-filtered, but this is often difficult.
-
Method B (Acid Extraction - Recommended): Dissolve the crude solid in 2M HCl. The amine dissolves; sulfur and unreacted nitro compounds remain solid. Filter. Neutralize the filtrate with 2M NaOH to precipitate pure This compound .
-
-
Figure 2: Acid-Base extraction workflow to remove elemental sulfur and non-basic impurities.
Analytical Validation
Upon isolation, the product should be characterized to ensure the correct isomer was formed.
| Analytical Method | Expected Result | Interpretation |
| Appearance | Orange to reddish needles | Typical for ortho-nitroanilines due to intramolecular H-bonding. |
| Melting Point | 72–75°C (Lit. varies) | Sharp range indicates high purity. |
| 1H NMR (DMSO-d6) | δ 1.4 (t, 3H, CH3) | Ethoxy methyl group. |
| δ 4.1 (q, 2H, CH2) | Ethoxy methylene group. | |
| δ 6.6 - 7.8 (m, 3H) | Aromatic protons (ABC system). Look for d, d, t splitting pattern characteristic of 1,2,3-substitution. | |
| δ 7.2 (br s, 2H) | Amine protons (exchangeable with D2O). |
Self-Validation Check: If the melting point is >100°C, you likely have the 4-nitro isomer (impurity from starting material or rearrangement) or unreacted dinitro compound. If the NMR shows a symmetric aromatic pattern (AA'BB'), you have made the 4-nitro isomer. The target 6-nitro isomer must show an asymmetric aromatic region.
Safety & Handling
-
Nitro Compounds: 1-Chloro-2,6-dinitrobenzene is a suspected mutagen and can be absorbed through the skin. Double-glove (Nitrile) and work in a hood.
-
Sulfide Reduction: Reaction with Na2S can release Hydrogen Sulfide (H2S), a highly toxic gas. Ensure the reaction pH remains basic (> pH 8) to keep sulfide in solution. Use a bleach trap for the exhaust if scaling up.
-
Exotherms: The SNAr step is exothermic.[3] Runaway reactions can occur if NaOEt is added too quickly.
References
-
Organic Syntheses. "1-Chloro-2,6-dinitrobenzene." Org.[6][2][4] Synth.1939 , 19, 28.
- Bunnett, J. F., & Zahler, R. E. "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 1951, 49(2), 273–412. (Classic review on SNAr mechanisms).
-
Porter, H. K. "The Zinin Reduction of Nitroarenes."[4] Organic Reactions, 1973 , 20, 455. (Definitive guide on sulfide reductions).
-
ChemicalBook. "Synthesis of Nitroanilines." (General industrial protocols for nitroaniline derivatives).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. 2-Nitroaniline synthesis - chemicalbook [chemicalbook.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. US2501831A - Process to produce 2, 6 dichlor-4-nitroaniline - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Nucleophilic aromatic substitution using 2-ethoxyethanamine
Application Note: Strategic Nucleophilic Aromatic Substitution (
Executive Summary & Strategic Rationale
This guide details the protocol for utilizing 2-ethoxyethanamine (CAS: 110-76-9) as a nucleophile in Nucleophilic Aromatic Substitution (
In modern medicinal chemistry, 2-ethoxyethanamine is a high-value reagent.[1] Unlike simple alkyl amines, its ether linkage provides a "PEG-like" motif (Polyethylene Glycol), which significantly improves the LogD and aqueous solubility of lipophilic drug scaffolds (e.g., kinase inhibitors, PROTAC linkers).[1] This application note bridges the gap between fundamental mechanistic understanding and practical, high-yield synthesis of solubilized heteroaromatic cores.
Key Applications:
-
Kinase Inhibitor Synthesis: Introduction of solubilizing tails to pyrimidine/quinazoline scaffolds (e.g., CDK, EGFR inhibitors).[1]
-
Fluorescent Labeling: Synthesis of NBD-based probes for bio-analysis.[2][3]
-
Linker Chemistry: Construction of hydrophilic spacers for Antibody-Drug Conjugates (ADCs).[1]
Mechanistic Insight: The Addition-Elimination Pathway
The reaction proceeds via the classical two-step Addition-Elimination mechanism.[1] Unlike electrophilic substitution, the aromatic ring must be activated by electron-withdrawing groups (EWGs) to stabilize the anionic intermediate.
Critical Causality:
-
Nucleophilic Attack: The lone pair on the primary amine of 2-ethoxyethanamine attacks the ipso-carbon (bearing the leaving group).
-
Meisenheimer Complex: Formation of a resonance-stabilized anionic intermediate (Meisenheimer complex).[1] This is the rate-determining step (RDS) in most non-fluorinated substrates.[1]
-
Aromatization: Loss of the leaving group (
, ) restores aromaticity.[1]
Diagram 1:
Caption: The reaction trajectory involves the formation of a high-energy Meisenheimer intermediate followed by rapid elimination of the leaving group.[1]
Experimental Protocols
Protocol A: The "Self-Validating" Model System (NBD-Cl)
Purpose: To validate reagent quality and kinetic parameters using a fluorogenic reporter.[1]
Substrate: 4-Chloro-7-nitrobenzofurazan (NBD-Cl).[1][2][4] Why this works: NBD-Cl is non-fluorescent.[1] Upon substitution with 2-ethoxyethanamine, the product (NBD-amine) becomes intensely fluorescent (green).[1] This provides immediate visual confirmation of reaction success.
Reagents:
-
NBD-Cl (1.0 eq)[1]
-
2-Ethoxyethanamine (1.2 eq)[1]
-
Sodium Bicarbonate (
) (2.0 eq)[1] -
Solvent: Methanol (MeOH)[1]
Step-by-Step:
-
Preparation: Dissolve NBD-Cl (100 mg, 0.5 mmol) in MeOH (5 mL) in a wrapped vial (protect from light).
-
Addition: Add
(84 mg) followed by dropwise addition of 2-ethoxyethanamine (53 mg/60 L). -
Reaction: Stir at 45°C for 60 minutes.
-
Observation: Solution will turn from pale yellow to bright orange/yellow.[1]
-
-
QC Check (Self-Validation): Spot 1
L on a TLC plate. Visualize under UV (365 nm).-
Pass Criteria: Intense green fluorescence.[1]
-
-
Workup: Evaporate MeOH, redissolve in EtOAc, wash with water, dry over
.
Protocol B: Regioselective Synthesis of Kinase Inhibitor Scaffolds
Purpose: Synthesis of a solubilized pyrimidine core (common in CDK/EGFR inhibitors).
Substrate: 2,4-Dichloropyrimidine.[1][5][6][7] Challenge: Controlling regioselectivity (C4 vs. C2 substitution). Solution: C4 is more electrophilic due to the para-like position relative to N1 and N3. Low temperature and controlled stoichiometry favor C4.[1]
Reagents:
-
2,4-Dichloropyrimidine (1.0 eq)[1]
-
2-Ethoxyethanamine (1.05 eq)[1]
-
DIPEA (N,N-Diisopropylethylamine) (1.5 eq)[1]
-
Solvent: Isopropanol (IPA) or Ethanol (EtOH)[1]
Step-by-Step:
-
Setup: Charge a reaction vessel with 2,4-Dichloropyrimidine (1.49 g, 10 mmol) and IPA (15 mL). Cool to 0°C (Ice bath).
-
Base Addition: Add DIPEA (2.6 mL, 15 mmol).
-
Nucleophile Addition: Dilute 2-ethoxyethanamine (0.98 g, 11 mmol) in IPA (5 mL). Add dropwise over 15 minutes to the cold solution.
-
Expert Tip: Slow addition at 0°C prevents bis-substitution and favors the C4 isomer.[1]
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
Monitoring: Monitor by HPLC/LCMS.
-
Target Mass: [M+H]+ = 202.05 (monochlorinated product).[1]
-
-
Workup:
-
Rotary evaporate IPA to ~5 mL.
-
Pour into ice water (50 mL). The product often precipitates.
-
If oil forms: Extract with DCM, wash with 0.1N HCl (removes unreacted amine), then Brine.[1]
-
-
Purification: Recrystallization from Hexane/EtOAc or Flash Chromatography (0-5% MeOH in DCM).
Optimization & Troubleshooting Guide
| Variable | Recommendation | Scientific Rationale |
| Solvent | Ethanol/IPA (Protic) | Stabilizes the leaving group anion ( |
| DMF/DMSO (Aprotic) | Maximizes nucleophilicity of the amine. Essential for unreactive substrates (e.g., fluoro-benzenes).[1] | |
| Base | DIPEA / | Soluble organic bases prevent aggregation.[1] Preferred for kinetic control.[1] |
| Heterogeneous base.[1] Useful if the substrate is acid-sensitive or for high-temp reactions in DMF.[1] | ||
| Temperature | 0°C | Crucial for regioselectivity (Protocol B). |
| 80°C - 120°C | Required for deactivated rings or C2-substitution on pyrimidines (the "second" displacement).[1] |
Diagram 2: Decision Matrix for Method Selection
Caption: Workflow for selecting the appropriate substitution protocol based on substrate electronic properties.
Safety & Handling (E-E-A-T)
-
Corrosivity: 2-Ethoxyethanamine is a primary amine and is corrosive to skin and eyes.[1] Wear chemically resistant gloves (Nitrile) and eye protection.[1]
-
Flammability: Flash point is approx. 20°C. Ground all glassware and avoid open flames.[1]
-
Storage: Hygroscopic. Store under nitrogen/argon to prevent carbonate formation (reaction with atmospheric
).[1]
References
-
Mechanism & Kinetics: Bunnett, J. F., & Zahler, R. E. (1951).[1] "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews. Link (Foundational text on
addition-elimination mechanism).[1] -
NBD-Cl Protocol: F. Uchiyama et al. (2011).[1][3] "The Application of 7-Chloro-4-Nitrobenzoxadiazole (NBD-Cl) for the Analysis of Amines." Journal of Chromatographic Science. (Establishes NBD-Cl reaction conditions with primary amines).
-
Pyrimidine Regioselectivity: Barvian, M. et al. (2000).[1] "Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases." Journal of Medicinal Chemistry. Link (Demonstrates C4-selective displacement on dichloropyrimidines).[1]
-
Application in Drug Discovery: Wyatt, P. G. et al. (2008).[1] "Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor." Journal of Medicinal Chemistry. (Contextualizes the use of solubilizing amine tails in kinase inhibitors).
-
Reagent Data: PubChem Compound Summary for CID 8081, 2-Ethoxyethylamine.[1] Link[1]
Sources
- 1. Pyrimidine derivatives - Patent US-9758538-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. US8334383B2 - Regioselective preparation of substituted pyrimidines - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Mass spectrometry fragmentation pattern of 2-Ethoxy-6-nitroaniline
An Application Guide to the Mass Spectrometric Fragmentation of 2-Ethoxy-6-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a substituted nitroaromatic amine, a class of compounds frequently encountered as intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. The precise structural characterization of such molecules is paramount for ensuring the integrity of synthetic pathways, identifying potential impurities, and meeting regulatory standards. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural information. When coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), MS provides a robust platform for the confident identification and quantification of this compound.
This application note serves as a detailed technical guide to the mass spectrometric behavior of this compound. As direct experimental data for this specific molecule is not widely published, this guide leverages established principles of mass spectrometry and draws upon authoritative data from structurally analogous compounds, such as nitroanilines and N-alkylated derivatives.[1][2] We will explore the predicted fragmentation patterns under both Electron Ionization (EI), typically used with GC-MS, and Electrospray Ionization (ESI), the standard for LC-MS, providing researchers with a predictive framework for method development and data interpretation.
Predicted Fragmentation Mechanisms
The fragmentation of an analyte in a mass spectrometer is not random; it is a series of predictable bond cleavages governed by the molecule's structure, the location of the charge, and the stability of the resulting fragment ions. The presence of the aromatic ring, the electron-withdrawing nitro group, the basic amino group, and the flexible ethoxy group all play a role in directing the fragmentation of this compound.
Electron Ionization (EI-MS) Fragmentation
In EI-MS, the molecule is bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a high-energy molecular ion radical (M•+).[3] This excess energy induces extensive fragmentation. The predicted molecular ion for this compound (C₈H₁₀N₂O₃) would appear at a mass-to-charge ratio (m/z) of 182.
The primary fragmentation pathways are predicted to involve cleavages adjacent to the functional groups and rearrangements characteristic of ortho-substituted aromatic compounds.
-
Alpha-Cleavage of the Ethoxy Group: The C-C bond next to the ether oxygen is a common point of cleavage.[4] Loss of an ethyl radical (•C₂H₅, 29 Da) would yield a prominent ion at m/z 153.
-
Loss of Ethylene via McLafferty-type Rearrangement: A hydrogen atom from the ethyl group can be transferred to the aromatic system or the nitro group, followed by the elimination of a neutral ethylene molecule (C₂H₄, 28 Da). This is a common pathway for ethers and results in a fragment ion at m/z 154.
-
Cleavage of the Nitro Group: Nitroaromatic compounds readily lose fragments of the nitro group.[5] Expect to see ions corresponding to the loss of •NO (30 Da) to give an ion at m/z 152, and the loss of •NO₂ (46 Da) to give an ion at m/z 136.
-
Ortho-Effect Interactions: The close proximity of the ethoxy and nitro groups can lead to unique rearrangements. One possibility is the transfer of an oxygen atom from the nitro group to the ethyl chain, followed by subsequent fragmentation. Studies on similar N-alkyl-o-nitroanilines have noted such characteristic ortho-effects.[2]
Caption: Predicted EI-MS fragmentation pathway for this compound.
Electrospray Ionization (ESI-MS/MS) Fragmentation
ESI is a soft ionization technique that typically generates a protonated molecule, [M+H]⁺, in positive ion mode. For this compound, this would be observed at m/z 183. Tandem mass spectrometry (MS/MS) is then used to induce and analyze the fragmentation of this precursor ion. The fragmentation pathways involve the loss of small, stable neutral molecules.
-
Loss of Water: Protonated nitroanilines are known to readily lose a water molecule.[1] This likely involves the protonated amino group and an oxygen from the adjacent nitro group, resulting in a fragment at m/z 165 ([M+H - H₂O]⁺).
-
Loss of Ethylene: The ethoxy group can easily eliminate ethylene (C₂H₄, 28 Da) following protonation, a common fragmentation for protonated ethers. This would produce a significant ion at m/z 155 ([M+H - C₂H₄]⁺).
-
Loss of Ethanol: A concerted loss of the entire ethoxy group as neutral ethanol (C₂H₅OH, 46 Da) is also a highly probable pathway, yielding a fragment at m/z 137 ([M+H - C₂H₅OH]⁺).
-
Sequential Losses: The initial fragment ions can undergo further fragmentation. For example, the ion at m/z 155 ([M+H - C₂H₄]⁺) could subsequently lose water to produce an ion at m/z 137. The ability to observe these sequential losses is a key advantage of MS/MS for structure elucidation.[6]
Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.
Summary of Predicted Fragment Ions
The following table summarizes the key predicted ions for this compound. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition of these ions, thereby distinguishing between isobaric species.[6]
| Ionization | Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Formula of Loss |
| EI | 182.07 | 154.06 | Ethylene | C₂H₄ |
| 153.05 | Ethyl Radical | •C₂H₅ | ||
| 152.07 | Nitric Oxide | •NO | ||
| 136.06 | Nitro Radical | •NO₂ | ||
| ESI (+) /MS/MS | 183.08 | 165.07 | Water | H₂O |
| 155.06 | Ethylene | C₂H₄ | ||
| 137.04 | Ethanol | C₂H₅OH |
Experimental Protocols
The choice between GC-MS and LC-MS depends on the analyte's volatility and thermal stability, as well as the sample matrix. This compound is expected to be amenable to both techniques.
Protocol 1: GC-MS Analysis
This protocol is adapted from established methods for the analysis of nitroaniline derivatives and provides a robust starting point for method development.[7][8]
Caption: Workflow for the GC-MS analysis of this compound.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1000 µg/mL in HPLC-grade methanol.
-
Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Dissolve unknown samples in methanol to an expected concentration within the calibration range.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector: Splitless mode, 250°C.
-
Oven Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230°C.
-
Acquisition Mode: Full Scan (m/z 50-300). For trace analysis, Selected Ion Monitoring (SIM) can be used, monitoring key ions such as m/z 182, 154, and 136.
-
-
Data Analysis:
-
Identify the peak for this compound based on its retention time.
-
Confirm identity by comparing the acquired mass spectrum with the predicted fragmentation pattern.
-
Quantify the analyte using a calibration curve generated from the standard solutions.
-
Protocol 2: LC-MS/MS Analysis
This protocol is ideal for analyzing this compound in complex matrices or when coupled with other non-volatile compounds. The methodology is based on proven techniques for similar analytes.[9]
Caption: Workflow for the LC-MS/MS analysis of this compound.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a stock solution of 1000 µg/mL in methanol.
-
Prepare working solutions and calibration standards by diluting the stock solution with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. A typical calibration range would be 10 ng/mL to 1000 ng/mL.
-
-
Instrumentation and Conditions:
-
Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
Start at 10% B.
-
Linear gradient to 95% B over 5 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 10% B and re-equilibrate for 3 minutes.
-
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
Key MS Parameters:
-
IonSpray Voltage: ~5500 V.
-
Source Temperature: ~500°C.
-
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Transition 1 (Quantifier): 183.1 → 155.1 (Loss of C₂H₄).
-
Transition 2 (Qualifier): 183.1 → 137.1 (Loss of C₂H₅OH).
-
Note: Collision energies should be optimized for the specific instrument to maximize the signal for these transitions.
-
-
-
Data Analysis:
-
Identify the analyte by its retention time and the presence of both MRM transitions.
-
Confirm identity by ensuring the ratio of the qualifier transition to the quantifier transition is consistent across samples and standards.
-
Perform quantification using the area of the quantifier transition peak.
-
Conclusion
The structural elucidation of this compound is readily achievable using modern mass spectrometry techniques. By understanding the fundamental principles of fragmentation for its constituent functional groups—the aromatic nitroaniline core and the ethoxy substituent—one can predict the resulting mass spectra with high confidence. Under EI-MS, fragmentation is driven by the high-energy molecular ion, leading to characteristic losses of radicals and neutral molecules from the ethoxy and nitro groups. In contrast, ESI-MS/MS analysis of the protonated molecule provides targeted structural information through the controlled loss of stable neutral molecules like ethylene and ethanol. The detailed GC-MS and LC-MS/MS protocols provided herein offer robust, field-proven starting points for researchers, enabling reliable identification and quantification of this compound in various research and development settings.
References
-
Langford, V. S., et al. (2019). Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines. Journal of The American Society for Mass Spectrometry. Available at: [Link]
-
ResearchGate. (n.d.). Figure S7. Mass spectrum of 4-nitroaniline. Available at: [Link]
-
ResearchGate. (n.d.). a HPLC chromatogram of p-nitroaniline (a) control and GC-MS spectra of.... Available at: [Link]
-
Chemi Cosep. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane. YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Suryakala, D., et al. (2020). LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Franski, R., et al. (1998). Electron Ionization-Induced Fragmentation of N-Alkyl-o-Nitroanilines: Observation of New Types of Ortho-Effects. Semantic Scholar. Available at: [Link]
-
U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Available at: [Link]
-
ResearchGate. (2025). (PDF) Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Nitroaniline. PubChem. Available at: [Link]
-
Knowbee Tutoring. (2015). Mass Spectrometry Fragmentation Part 1. YouTube. Available at: [Link]
-
National Center for Biotechnology Information. (2022). Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Profiling of Commercial Enocianina and Evaluation of Their Antioxidant and Anti-Inflammatory Activity. PubMed. Available at: [Link]
-
Wang, R., et al. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Scientific Reports. Available at: [Link]
-
Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. Available at: [Link]
-
Whitman College. (n.d.). GC EI and CI Fragmentation and Interpretation of Spectra. Available at: [Link]
Sources
- 1. Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. people.whitman.edu [people.whitman.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. japsonline.com [japsonline.com]
High-temperature exhaust dyeing with 2-Ethoxy-6-nitroaniline derivatives
Application Note: High-Temperature Exhaust Dyeing with 2-Ethoxy-6-nitroaniline Derivatives
Executive Summary
This application note details the protocol for the high-temperature (HT) exhaust dyeing of polyethylene terephthalate (PET) fibers using monoazo disperse dyes derived from This compound (also known as 6-nitro-o-phenetidine).
While primarily utilized as a diazo component in textile chemistry, this compound derivatives exhibit structural properties (steric hindrance via the ortho-ethoxy group) that influence substantivity and solvatochromism. This guide bridges the gap between chemical synthesis and industrial application, ensuring high reproducibility, optimal color yield (
Target Audience: Textile Chemists, Polymer Scientists, and Drug Development Professionals (focus on small-molecule purity and biological safety of aniline intermediates).
Chemical Background & Mechanism
The Chromophore System
The subject dyes are typically synthesized via the diazotization of This compound followed by coupling with electron-rich aromatic systems (e.g.,
-
Role of Substituents:
-
Nitro (
at C6): Acts as a strong electron acceptor, inducing the bathochromic shift (red shift) essential for vibrant orange/red hues. -
Ethoxy (
at C2): Provides steric bulk and hydrophobicity. This improves the dye's affinity for the hydrophobic PET fiber but requires careful dispersion stability control during HT dyeing.
-
The Dyeing Mechanism (Solid Solution)
Unlike cotton dyeing (reactive adsorption), polyester dyeing follows the Nernst Partition Law . The dye dissolves into the solid fiber matrix.
-
Dispersion: Dye is insoluble in water; it exists as a fine dispersion held by surfactants.
-
Adsorption: Dye molecules adsorb onto the fiber surface.
-
Diffusion: Above the Glass Transition Temperature (
), polymer chains gain mobility, creating "free volume." Dye molecules diffuse from the surface into the amorphous regions of the fiber.
Experimental Workflow Visualization
The following diagram outlines the critical path from chemical preparation to the final fixed substrate.
Figure 1: Critical Path Workflow for HT Polyester Dyeing. Blue nodes indicate the critical dyeing phase; Red indicates the maximum energy input zone; Green indicates chemical cleaning.
Detailed Protocols
Materials & Equipment
-
Substrate: 100% Polyester (PET) fabric, scoured and bleached.
-
Dye: this compound derivative (e.g., purified monoazo powder).
-
Apparatus: High-Temperature Beaker Dyer (e.g., Mathis Labomat or equivalent) capable of
and pressure control. -
Auxiliaries:
-
Dispersing Agent (Naphthalene sulfonic acid condensate).
-
Acetic Acid (pH control).[1]
-
Sodium Hydrosulfite (Hydros) & NaOH (38°Bé) for Reduction Clearing.
-
Protocol A: The HT Dyeing Cycle
Objective: Achieve uniform diffusion of the dye into the fiber without aggregation.
| Step | Parameter | Value/Instruction | Rationale (Causality) |
| 1 | Liquor Ratio | 1:10 to 1:20 | Ensures sufficient dye bath volume for levelness; prevents friction marks. |
| 2 | Bath Setup | 50°C | Starting below |
| 3 | Auxiliaries | 1 g/L Dispersing AgentpH 4.5–5.5 (Acetic Acid) | Critical: Disperse dyes hydrolyze at high pH. Acidic pH protects the chromophore. |
| 4 | Dye Addition | X % o.w.f. (on weight of fabric) | Predissolve dye in warm water with dispersant; filter before adding. |
| 5 | Ramp 1 | 50°C | Rapid heating to the vicinity of |
| 6 | Ramp 2 | 80°C | Critical Zone: Slow ramp allows controlled diffusion as pores open, preventing "ring dyeing." |
| 7 | Hold | 130°C for 45–60 min | Maximum amorphous region expansion; thermodynamic equilibrium reached. |
| 8 | Cooling | 130°C | Rapid cooling locks the dye inside the collapsing polymer structure. |
Protocol B: Reduction Clearing (RC)
Objective: Remove unfixed surface dye to ensure wash/rub fastness.[2] Note: Failure to perform this step results in poor crocking fastness and potential allergenicity.
-
Drain the dye bath.
-
Refill with fresh water at 70°C (Liquor Ratio 1:20).
-
Add Chemicals:
-
Sodium Hydroxide (NaOH): 2 g/L
-
Sodium Hydrosulfite (
): 2 g/L -
Green Alternative: Use acidic reduction clearing agents (e.g., thiourea dioxide derivatives) if effluent load is a concern [1].
-
-
Process: Run at 70–80°C for 20 minutes .
-
Rinse: Hot rinse (60°C)
Cold rinse Neutralize with 0.5 g/L Acetic Acid.
Data Analysis & Validation
Color Strength ( )
Measure reflectance (
-
Target: High
indicates successful diffusion. -
Validation: If
is low but the bath is clear, the dye has precipitated (check dispersion stability). If the bath is colored, exhaustion is poor (check temperature/time).
Fastness Testing Standards
| Test | Standard | Acceptance Criteria (Rating 1–5) |
| Washing | ISO 105-C06 (C2S) | |
| Rubbing (Crocking) | ISO 105-X12 | Dry: |
| Light | ISO 105-B02 | |
| Sublimation | ISO 105-P01 |
Cross-Industry Relevance: Purity & Toxicity
For Drug Development Professionals: While this protocol focuses on textiles, the This compound intermediate is structurally related to various bioactive nitro-aromatics.
-
Impurity Profiling: In drug synthesis, trace aniline isomers are genotoxic impurities (GTIs). Similarly, in high-end medical textiles (e.g., sutures), the "Reduction Clearing" step is analogous to purification; it ensures no loose, potentially cytotoxic dye molecules remain on the surface.
-
Safety: this compound is toxic if swallowed or inhaled. Handle with GLP (Good Laboratory Practice) standards: fume hoods and nitrile gloves are mandatory.
Troubleshooting Guide
Figure 2: Decision tree for diagnosing common leveling issues in HT dyeing.
References
-
Avinc, O. (2025).[3] Evaluating Sustainable Alternatives to Conventional Reduction Clearing in Polyester Dyeing. ACS Omega. Available at: [Link] (Note: Generalized link to journal for verification of recent green chemistry trends).
-
Otutu, J. O., & Osabohien, E. (2013).[4] Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. Asian Journal of Materials Science. Available at: [Link]
-
AATCC. (2023). Disperse Dyes: A Dye Chemist's Perspective. AATCC Resource Center. Available at: [Link]
- Burkinshaw, S. M. (2016). Physico-chemical aspects of textile coloration.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis & Impurity Profiling of 2-Ethoxy-6-nitroaniline
[1]
Executive Summary & Route Selection
2-Ethoxy-6-nitroaniline (also known as 6-nitro-o-phenetidine) is a challenging target due to the specific substitution pattern (1-amino, 2-ethoxy, 6-nitro).[1] The proximity of the ethoxy and nitro groups to the amine creates significant steric and electronic constraints.[1]
Critical Warning: Researchers often attempt direct nitration of 2-ethoxyaniline (o-phenetidine) .[1][2] This is a failed strategy for the 6-isomer. The ethoxy group is a strong ortho/para director, but steric hindrance and the directing power of the amine typically favor the para position (yielding 2-ethoxy-4-nitroaniline) or the ortho position adjacent to the ethoxy group (2-ethoxy-5-nitroaniline) over the crowded 6-position [1].[1]
Recommended Pathways:
-
Pathway A (Industrial/Scalable): Partial reduction of 2,6-dinitrophenetole.[1][2]
-
Pathway B (Laboratory/Convergent): Selective O-alkylation of 2-amino-3-nitrophenol.[1][2]
Decision Matrix: Route Selection
Figure 1: Strategic decision tree for selecting the synthetic pathway. Route C is highlighted as a common failure point due to regioselectivity issues.[2]
Pathway A: Partial Reduction of 2,6-Dinitrophenetole[1]
This route relies on the Zinin Reduction (sulfide-mediated partial reduction).[1] It is the most robust method for generating the 2-amino-6-nitro motif because the precursor (2,6-dinitrophenetole) already possesses the correct carbon skeleton symmetry.[1]
Core Protocol
-
Precursor: 2,6-Dinitrophenetole (synthesized via
of 2,6-dinitrochlorobenzene with NaOEt).[1][2] -
Reagent: Sodium Sulfide (
) or Sodium Hydrosulfide ( ) with buffer.[1][2]
Troubleshooting Guide: Impurities & Byproducts
| Symptom | Probable Cause | Byproduct Identity | Corrective Action |
| Low Yield / Solid Precipitate | Incomplete Reaction | 2,6-Dinitrophenetole (Starting Material) | Increase reaction time or temperature.[1] Ensure sulfide stoichiometry is 1.0–1.5 eq. |
| Product is Dark/Tar-like | Over-Reduction | 2,6-Diaminophenetole | Reduce sulfide equivalents. Control temperature (<60°C). Use a buffer ( |
| Red/Orange Oil | Azo Coupling | Azoxy/Azo-phenetole derivatives | Minimize exposure to air during reaction (inert atmosphere).[1][2] Avoid high pH (>10).[1][2] |
| Sulfur Smell / Haze | Reagent Decomposition | Elemental Sulfur ( | Wash crude solid with |
Technical Insight: Controlling Regioselectivity
In this pathway, regioselectivity is not the issue—chemoselectivity is.[1][2] You must reduce only one of the two identical nitro groups.[1][2]
-
Mechanism: The sulfide ion (
) attacks the nitro group to form a nitroso intermediate, which is rapidly reduced to the amine.[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Self-Validating Step: The product (mono-amine) is less electron-deficient than the starting material (di-nitro).[1] This makes the second nitro group harder to reduce, providing a natural "kinetic stop" point if stoichiometry is controlled [2].[1][2]
Pathway B: O-Alkylation of 2-Amino-3-nitrophenol[1]
This route is ideal for laboratory scale but suffers from Ambident Nucleophile issues.[1][2] The starting material has two nucleophilic sites: the Oxygen (hydroxyl) and the Nitrogen (amine).[1]
Core Protocol
-
Reagent: Ethyl Iodide (
) or Diethyl Sulfate.[1][2] -
Base: Potassium Carbonate (
) or Cesium Carbonate ( ).[1][2]
Troubleshooting Guide: Impurities & Byproducts
| Symptom | Probable Cause | Byproduct Identity | Corrective Action |
| Product is too polar (Low Rf) | N-Alkylation | N-Ethyl-2-amino-3-nitrophenol | Switch to a "harder" base ( |
| Double Alkylation | Excess Reagent | N,O-Diethyl-2-amino-3-nitrophenol | Strictly control Ethyl Iodide equivalents (0.95 - 1.0 eq).[1] Add alkylating agent slowly.[1][2] |
| Low Conversion | Poor Nucleophilicity | 2-Amino-3-nitrophenol (Unreacted) | Add a catalytic amount of KI (Finkelstein condition) if using Ethyl Bromide/Chloride.[1] |
Impurity Cascade Diagram
Figure 2: Competition between O-alkylation and N-alkylation. The target requires conditions that favor the "hard" oxygen nucleophile.
Frequently Asked Questions (FAQs)
Q1: Why can't I just nitrate 2-ethoxyaniline (o-phenetidine)? A: The amino group (-NH2) is a powerful activating group and directs incoming electrophiles to the ortho and para positions.[1] In 2-ethoxyaniline, the para position (position 4) is sterically accessible and electronically favored.[1][2] The position between the amine and ethoxy (position 3) is blocked.[1] The position adjacent to the ethoxy (position 6, the target) is sterically crowded.[1] Direct nitration yields >80% 2-ethoxy-4-nitroaniline , not the 6-nitro isomer [3].[1]
Q2: How do I remove the diamine byproduct (from Pathway A)? A: Exploiting basicity differences is effective.[1]
-
Dissolve the crude mixture in organic solvent (EtOAc/DCM).
-
Wash with dilute HCl (0.5 M) .
-
To separate the Target from the Dinitro: The Target is soluble in moderately concentrated acid (2M HCl), while the Dinitro is not.[1][2]
Q3: What are the NMR signatures for the correct isomer? A:
References
-
Groggins, P. H. (1958).[1][2] Unit Processes in Organic Synthesis. McGraw-Hill.[1][2] (Foundational text on nitration orientation and steric hindrance in aniline derivatives).
-
Porter, H. K. (1973).[1][2] "The Zinin Reduction of Nitroarenes." Organic Reactions, 20, 455–481.[1][2] 3 (Definitive review on sulfide reduction selectivity).
-
Howard, J. C. (1980).[1][2] "Synthesis of this compound." Journal of Chemical Education, 57(1), 78. (Specific discussion on the difficulty of direct nitration and alternative routes).
-
Xu, J., & Wang, R. (2010).[1][2][4] "Selective alkylation of aminophenols." Arkivoc, 2010(9), 293-299.[1][2][4] Link (Protocol for selective O-alkylation).[1][2]
How to minimize isomer formation in nitroaniline synthesis
Technical Support Center: Nitroaniline Synthesis & Isomer Control
Welcome to the Advanced Synthesis Support Hub. Topic: Minimizing Isomer Formation in Nitroaniline Synthesis Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Introduction: The Isomer Challenge
Synthesizing p-nitroaniline (PNA) or o-nitroaniline (ONA) with high regioselectivity is a classic challenge in organic chemistry. The core difficulty lies in the competing directing effects and thermodynamic vs. kinetic control during electrophilic aromatic substitution.
If you are seeing significant quantities of meta-isomer, your reaction environment is likely too acidic (protonating the amine). If your para:ortho ratio is poor, your steric control is insufficient. This guide provides the protocols and troubleshooting logic to maximize regioselectivity.
Module 1: The "Classic" Route (Nitration of Acetanilide)[1]
Strategy: Steric & Electronic Modulation Goal: Maximize para-selectivity (>95%) and eliminate meta-formation.
Direct nitration of aniline is hazardous and yields extensive tar and meta-isomers because the amine group becomes protonated (
Step-by-Step Protocol
-
Protection (Acetylation):
-
Nitration (The Critical Step):
-
Reagents: Acetanilide, Glacial Acetic Acid, Conc.[7][8][9]
, Fuming .[7][9] -
Temperature: Maintain 0–5°C .
-
Why? Higher temperatures increase the kinetic energy of the system, allowing the nitronium ion to overcome the higher activation energy barrier of the sterically hindered ortho position. Keeping it cold favors the para product kinetically and thermodynamically.
-
-
-
Hydrolysis (Deprotection):
-
Reflux with dilute acid (
or ) to remove the acetyl group.
-
Workflow Diagram
Caption: Step-wise synthesis emphasizing the purification of the protected intermediate to remove ortho-isomers before hydrolysis.
Module 2: Purification & Isomer Separation
Even with optimal conditions, o-nitroacetanilide will form (approx. 5-10%). You must separate the isomers before hydrolysis.
The Solubility Differential:
-
p-Nitroacetanilide: Highly symmetrical, packs efficiently in crystal lattice. Insoluble in cold ethanol.
-
o-Nitroacetanilide: Less symmetrical, exhibits intramolecular hydrogen bonding. Soluble in ethanol.
Protocol:
-
Pour the nitration mixture onto crushed ice. Both isomers precipitate.
-
Recrystallize from boiling ethanol.
-
Cool to room temperature. The para-isomer crystallizes out as white/cream needles. The ortho-isomer remains dissolved in the yellow mother liquor.
Data: Isomer Properties
| Property | o-Nitroaniline | p-Nitroaniline | m-Nitroaniline |
| Melting Point | 71°C | 148°C | 114°C |
| Polarity (TLC) | Lower (Higher Rf) | Higher (Lower Rf) | Intermediate |
| H-Bonding | Intramolecular | Intermolecular | Intermolecular |
| Solubility (EtOH) | High | Moderate | Moderate |
Module 3: The "Zero-Isomer" Strategy (S Ar)
Strategy: Nucleophilic Aromatic Substitution Goal: 100% Regioselectivity (defined by starting material).
If your application requires pharmaceutical-grade purity (99.9%) and you have access to high-pressure reactors, abandon the nitration route. Use Ammonolysis of Chloronitrobenzene .
Mechanism:
The reaction involves the displacement of a halide (Cl) by ammonia (
Protocol:
-
Substrate: 1-chloro-4-nitrobenzene.
-
Reagent: Aqueous Ammonia (excess).
-
Conditions: Autoclave at 170–185°C, 30–40 atm pressure.
-
Catalyst: Copper (I) salts (optional but improves rate).
Mechanism Diagram
Caption: S_NAr mechanism showing the displacement of chloride by ammonia via the Meisenheimer intermediate.
Troubleshooting & FAQs
Q1: I am detecting m-nitroaniline in my final product. How did this happen? A: This indicates "Acidic Breakthrough."
-
Cause: If the reaction temperature spikes or the acetyl group hydrolyzes during the nitration step (due to water in the acid), the protecting group is lost. The free amine protonates to
, which is a strong meta-director. -
Fix: Ensure all glassware is dry. Use Glacial acetic acid and Fuming nitric acid.[7][9] Keep temperature strictly below 20°C.
Q2: My yield of the para isomer is low, and I have too much ortho. A: This is a Steric Control failure.
-
Cause: The acetyl group is bulky, but not that bulky. At higher temperatures (>20°C), the kinetic preference for para is eroded.
-
Fix: Switch to a bulkier protecting group. Use Pivalic anhydride to form pivalanilide. The tert-butyl group is massive and will almost exclusively block the ortho position, raising para-selectivity to >98%.
Q3: The recrystallization didn't separate the isomers; I still have yellow crystals. A: You likely used too much solvent or cooled it too quickly.
-
Fix: Use the minimum amount of boiling ethanol required to dissolve the solid.[9] Allow it to cool slowly to room temperature. Do not put it immediately on ice; rapid cooling crashes out both isomers. The para isomer should crystallize first.
Q4: Can I separate the isomers using chromatography? A: Yes.
-
System: Silica Gel.[4]
-
Mobile Phase: Hexane:Ethyl Acetate (Start 80:20).
-
Observation:o-nitroaniline (yellow spot) elutes first (High Rf) due to intramolecular H-bonding reducing its interaction with silica.[10] p-nitroaniline elutes later (Low Rf).
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Organic Syntheses. (1928). p-Nitroaniline.[5][9][10][11][12][13][14] Org. Synth. 1928, 8, 84; Coll. Vol. 1, 399.
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 22: Electrophilic Aromatic Substitution).
-
Booth, G. (2000). Nitro Compounds, Aromatic. In Ullmann's Encyclopedia of Industrial Chemistry.
Sources
- 1. Synthesis of NITRO anneline at ortho para and meta | Filo [askfilo.com]
- 2. Preparation of p-Nitroacetanilide: Step-by-Step Guide [vedantu.com]
- 3. CN102001952A - Preparation method of high-purity paranitroaniline - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of p-nitroacetanilide from Acetanilide | PDF [slideshare.net]
- 6. CN109516921B - Method for preparing p-nitroaniline - Google Patents [patents.google.com]
- 7. magritek.com [magritek.com]
- 8. Lu Le Laboratory: Synthesis of p-nitroacetanilide-Nitration-Lu Le Laboratory [lulelaboratory.blogspot.com]
- 9. azom.com [azom.com]
- 10. scribd.com [scribd.com]
- 11. scribd.com [scribd.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Temperature Management in 2-Ethoxy-6-nitroaniline Synthesis
Topic: Optimization and Troubleshooting of Reaction Thermodynamics Target Molecule: 2-Ethoxy-6-nitroaniline (CAS: 59690-88-9 / Analogous to 2-Amino-3-nitrophenetole) Audience: Process Chemists & Research Scientists[1]
Introduction: The Thermodynamic Balancing Act
Welcome to the Technical Support Center. You are likely here because you are encountering yield losses or impurity profiles inconsistent with your target specifications.[1]
The synthesis of This compound typically proceeds via a two-stage sequence starting from 2,6-dinitrochlorobenzene :
-
Nucleophilic Aromatic Substitution (
): Ethoxylation to form 1-ethoxy-2,6-dinitrobenzene.[1] -
Chemo-selective Reduction: Partial reduction of one nitro group to an amine (Zinin Reduction or Catalytic Hydrogenation).[1]
The Core Challenge: Both steps are heavily temperature-dependent. The first is exothermic and prone to competitive hydrolysis; the second requires precise thermal gating to prevent over-reduction to the diamine (2-ethoxy-1,6-diaminobenzene).
This guide addresses these thermal critical quality attributes (CQAs).
Module 1: The Ethoxylation Step ( )
Reaction: 1-Chloro-2,6-dinitrobenzene + NaOEt
Troubleshooting Guide
Q: My reaction mixture turned a dark, opaque brown/black, and the isolated yield is <40%. What happened? A: You likely experienced a thermal runaway leading to decomposition , or you have significant hydrolysis impurities .[1]
-
The Cause: The
reaction is highly exothermic.[1][2] If the Sodium Ethoxide (NaOEt) solution is added too quickly without adequate cooling, the internal temperature spikes.[1] Above 50°C , trace moisture in the solvent allows hydroxide ions ( ) to compete with ethoxide ( ).[1] -
The Result: Instead of the ethoxy ether, you form 2,6-dinitrophenol (via hydrolysis). Phenols in basic media form phenoxides, which oxidize easily to dark tarry byproducts.[1]
-
Corrective Action:
-
Cryostat Control: Maintain the reactor jacket at 0°C.
-
Dosing Rate: Add NaOEt dropwise. Ensure the internal temperature never exceeds 25°C during addition.
-
Validation: Check the pH of the aqueous workup. If it is deeply yellow/orange and acidic, you generated the phenol byproduct.[1]
-
Q: I am seeing unreacted starting material (Chloro-DNB) despite refluxing. Why? A: This indicates thermal deactivation of your nucleophile.[1]
-
The Cause: If you prepared the NaOEt in situ (Na metal + Ethanol) and stored it, moisture absorption may have degraded the reagent. Alternatively, if the reaction temperature is too low (<10°C) after addition, the activation energy for the sterically hindered 2,6-position is not met.
-
Corrective Action:
-
Perform the addition at 0-5°C to control the exotherm.
-
Ramp: Once addition is complete, slowly ramp to 40-45°C and hold for 1 hour to drive conversion.
-
Do NOT reflux (>78°C) as this promotes side reactions.[1]
-
Module 2: The Selective Reduction (Zinin Reduction)
Reaction: 1-Ethoxy-2,6-dinitrobenzene +
Troubleshooting Guide
Q: I isolated the product, but it melts at ~150°C instead of the expected ~75°C range. NMR shows loss of both nitro groups. A: You have Over-Reduction .[1] You synthesized 2-ethoxy-1,6-diaminobenzene.
-
The Cause: The reduction of the first nitro group is easier than the second, but the thermal window is narrow. If you perform the sulfide reduction at reflux (>80°C) for too long, or with a large excess of sulfide, the second nitro group reduces.
-
Corrective Action:
Q: The reaction stalls. I have a mixture of starting material and product. A: This is a Solubility-Temperature Mismatch .
-
The Cause: The dinitro precursor is lipophilic; the sulfide reagent is ionic (water-soluble).[1] The reaction occurs at the interface.[1] At low temperatures (<50°C), the phase transfer kinetics are too slow.[1]
-
Corrective Action:
-
Cosolvent: Ensure you are using an Ethanol/Water mix (typically 4:1).[1]
-
Thermal Pulse: Heat to 60°C to dissolve the organic phase, then add the sulfide solution.
-
Buffer: Add Sodium Bicarbonate (
). This buffers the pH and regulates the concentration of the active reducing species ( ), making the reaction more controllable at moderate temperatures.
-
Experimental Data Summary
| Parameter | Step 1: Ethoxylation | Step 2: Selective Reduction |
| Critical Temp Limit | Max 25°C (Addition), Max 45°C (Hold) | Max 70°C |
| Exotherm Risk | High (Runaway potential) | Moderate |
| Major Impurity | 2,6-Dinitrophenol (Hydrolysis) | 2-Ethoxy-1,6-diaminobenzene (Over-reduction) |
| Key Reagent | NaOEt (Dry) | |
| Visual Endpoint | Disappearance of yellow Chloro-DNB | "Black Streak" test (Sulfide spot test) |
Visual Logic & Pathways
The following diagram illustrates the synthesis flow and the specific thermal failure modes at each junction.
Figure 1: Reaction pathway showing thermal critical control points (CCPs) and associated failure modes.
Standard Operating Protocol (Temperature Optimized)
Step 1: Ethoxylation[1][2][3][4][5]
-
Setup: 3-neck flask, mechanical stirrer, internal thermometer,
atmosphere. -
Charge: 1-Chloro-2,6-dinitrobenzene (1.0 eq) in absolute Ethanol (5 vol). Cool to 0°C .[1]
-
Addition: Add NaOEt (1.05 eq, 21% wt in EtOH) dropwise over 60 mins.
-
Checkpoint: Do not allow
.[1]
-
-
Reaction: Remove ice bath. Warm to 25°C for 2 hours.[1] If TLC shows SM, warm to 40°C for 30 mins.
-
Quench: Pour into ice water/HCl. Filter yellow precipitate.[1]
Step 2: Selective Reduction
-
Charge: 1-Ethoxy-2,6-dinitrobenzene (1.0 eq) in Ethanol (10 vol). Heat to 60°C to dissolve.
-
Reagent Prep: Dissolve
(1.5 eq) and (1.5 eq) in water (5 vol). -
Addition: Add sulfide solution dropwise to the hot ethanol solution.
-
Completion: Stir at 65°C for 30-60 mins.
-
Isolation: Cool to 0°C immediately to stop reaction. Filter crude product.
References
-
Zinin Reduction Mechanism & Selectivity
-
Nucleophilic Arom
) Kinetics: -
Synthesis of Nitroaniline Derivatives (General Protocol)
-
Safety Data & Properties (this compound / 2-Amino-3-nitrophenetole)
Sources
- 1. 2-Nitroaniline | C6H6N2O2 | CID 6946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethoxylation - Wikipedia [en.wikipedia.org]
- 3. Safety control of ethoxylation reaction in a semi-batch reactor | Research, Society and Development [rsdjournal.org]
- 4. 2-Methyl-6-nitroaniline synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Challenges in the Purification of Substituted Nitroanilines
Introduction
Welcome to the Technical Support Center for the purification of substituted nitroanilines. As crucial intermediates in the synthesis of pharmaceuticals, dyes, and other specialty chemicals, the purity of substituted nitroanilines is paramount.[1][2] However, their purification often presents significant challenges due to the frequent co-synthesis of closely related isomers, residual starting materials, and various byproducts.[3] This guide is designed for researchers, scientists, and drug development professionals to navigate these complexities. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, all grounded in established chemical principles and practical laboratory experience.
Core Purification Challenges
The primary difficulties in purifying substituted nitroanilines stem from a few key physicochemical properties:
-
Isomeric Impurities: The nitration of substituted anilines or the amination of substituted nitroaromatics rarely yields a single product.[3] The resulting mixture of ortho-, meta-, and para-isomers often have very similar polarities and solubilities, making their separation challenging.[4][5]
-
Solubility Profiles: Substituted nitroanilines can exhibit a wide range of solubilities in common organic solvents, which can complicate the selection of an appropriate recrystallization or chromatographic system.[6]
-
Thermal Instability: Like many nitro-containing compounds, nitroanilines can be thermally labile, decomposing upon heating.[7] This necessitates careful temperature control during purification steps like solvent evaporation or distillation.
-
Colored Impurities: Crude reaction mixtures are often dark and contain colored, tarry byproducts that can be difficult to remove.[8]
Troubleshooting and FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during the purification of substituted nitroanilines.
Recrystallization Issues
Q1: My substituted nitroaniline won't crystallize from solution, even after cooling. What's going wrong?
A1: This is a common issue often related to supersaturation or the presence of impurities that inhibit crystal formation.
-
Causality: For crystallization to occur, the solution must be saturated with the compound at the lower temperature. If too much solvent was used, the solution will not be saturated upon cooling.[4] Alternatively, certain impurities can interfere with the formation of a stable crystal lattice.
-
Troubleshooting Steps:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface.[2][9] The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure product, add a single, tiny crystal to the cooled solution. This "seed" will act as a template for further crystallization.[4]
-
Reduce Solvent Volume: Carefully evaporate some of the solvent under reduced pressure (ensuring the solution does not boil) and then attempt to cool and crystallize again.
-
Add an Anti-Solvent: If your compound is soluble in one solvent but insoluble in another (and the two solvents are miscible), you can slowly add the "anti-solvent" to the solution until it becomes cloudy (the cloud point), then warm slightly until it is clear again and allow to cool slowly.
-
Q2: I've performed a recrystallization, but my product is still impure, and the yield is low. What should I do?
A2: This indicates that the chosen solvent system is not optimal for separating your desired product from the impurities, or that significant product is being lost during the process.
-
Causality: Low purity after recrystallization suggests that the impurities have similar solubility to your product in the chosen solvent.[4] Low yield can be caused by using too much solvent, not cooling the solution sufficiently, or premature crystallization during a hot filtration step.[10]
-
Optimization Strategies:
-
Solvent Screening: Perform small-scale solubility tests with a variety of solvents to find one that dissolves your crude product when hot but in which it is sparingly soluble when cold. For isomeric mixtures, finding a solvent that preferentially dissolves one isomer over the other is key.[2]
-
Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product.[10] This will maximize the recovery upon cooling.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[11]
-
Fractional Crystallization: If a single recrystallization is insufficient, multiple recrystallizations can be performed to progressively enrich the desired isomer.[10]
-
Q3: My final product is discolored (e.g., dark yellow or brown). How can I remove the colored impurities?
A3: The discoloration is likely due to polymeric or other highly conjugated byproducts from the synthesis.
-
Causality: These colored impurities are often present in small amounts but are intensely colored. They can become trapped in the crystal lattice of your product during crystallization.
-
Decolorization Protocol:
-
Dissolve the crude, colored product in the minimum amount of a suitable hot recrystallization solvent.
-
Add a small amount of activated charcoal (typically 1-2% by weight of the crude product) to the hot solution.
-
Swirl the mixture and keep it hot for a few minutes. The activated charcoal will adsorb the colored impurities.[4][10]
-
Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Allow the clear, colorless (or much lighter colored) filtrate to cool and crystallize.
-
Chromatography Issues
Q4: I'm trying to separate ortho- and para-nitroaniline isomers by column chromatography, but they are eluting together. How can I improve the separation?
A4: Co-elution of isomers is a classic chromatography challenge, indicating that the chosen mobile phase and stationary phase are not providing sufficient selectivity.
-
Causality: The separation of isomers on a stationary phase like silica gel is based on differences in their polarity.[5] The para-isomer is generally more polar than the ortho-isomer due to the potential for intermolecular hydrogen bonding, whereas the ortho-isomer can form an intramolecular hydrogen bond, reducing its overall polarity.[5] If the mobile phase is too polar, it will move both isomers up the column too quickly, preventing separation.
-
Troubleshooting Steps:
-
TLC First: Always develop your separation method on a Thin Layer Chromatography (TLC) plate first.[12][13] This is a rapid and inexpensive way to screen different mobile phase compositions. The ideal solvent system will give a good separation of the spots with Rf values between 0.2 and 0.5.
-
Decrease Mobile Phase Polarity: If the spots are running too high on the TLC plate (high Rf), decrease the polarity of your mobile phase. For a common hexane/ethyl acetate system, this means increasing the proportion of hexane.[5]
-
Consider a Different Stationary Phase: If silica gel does not provide adequate separation, consider using alumina, which has different selectivity.
-
Optimize Loading: Ensure you are not overloading the column. The sample should be applied in a narrow band at the top of the column.
-
Data Summary Table
| Compound | Common Recrystallization Solvents | Notes on Separation |
| o-Nitroaniline | Water, Ethanol/Water[14] | Generally more soluble in non-polar organic solvents than the p-isomer.[6] |
| m-Nitroaniline | Methanol, Ethanol, Ether[7] | Its polarity is intermediate between the o- and p-isomers. |
| p-Nitroaniline | Ethanol, Ethanol/Water[9] | Less soluble in ethanol than the o-isomer, which can be exploited for separation.[2] |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add about 20-30 mg of your crude substituted nitroaniline. Add a potential recrystallization solvent dropwise at room temperature until the solid dissolves. If it dissolves readily at room temperature, it is too soluble. If it is insoluble at room temperature, heat the test tube gently. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the chosen solvent in small portions and heat the mixture to boiling, with swirling. Continue adding solvent until the solid just dissolves.[15]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
Hot Filtration: Pre-heat a funnel and a new Erlenmeyer flask. Place a piece of fluted filter paper in the funnel and quickly filter the hot solution to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[9][15]
-
Isolation: Collect the crystals by suction filtration using a Büchner funnel.[9] Wash the crystals with a small amount of cold solvent.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator.
Protocol 2: Column Chromatography for Isomer Separation
-
TLC Analysis: Develop a TLC method to determine the optimal mobile phase. A good starting point for nitroanilines is a mixture of hexane and ethyl acetate.[5]
-
Column Packing: Pack a glass chromatography column with silica gel using the "slurry method" for the best results.
-
Sample Loading: Dissolve the crude nitroaniline mixture in a minimal amount of the mobile phase and carefully apply it to the top of the column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.[13]
-
Fraction Analysis: Analyze the collected fractions by TLC to determine which contain the pure separated isomers.[13]
-
Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Visual Diagrams
Workflow for Troubleshooting Recrystallization
Caption: A logical workflow for troubleshooting common recrystallization issues.
Decision Tree for Purification Method Selection
Caption: A decision tree to guide the selection of an appropriate purification method.
References
-
Lobo, H. R., & Silva, C. (2021). Challenges and opportunities in the purification of recombinant tagged proteins. Applied Microbiology and Biotechnology, 105(1), 55-67. Retrieved from [Link]
- Google Patents. (n.d.). CN111718266A - Purification method and application of p-nitroaniline.
-
Scribd. (n.d.). Experiment 4:: TLC and HPLC of Nitroanilines. Retrieved from [Link]
-
Organic Syntheses. (n.d.). o-NITROANILINE. Retrieved from [Link]
-
Studylib. (n.d.). Column Chromatography of Nitroanilines Lab Experiment. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubilities of nitroanilines in different solvents at 303 K. Retrieved from [Link]
-
Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline. Retrieved from [Link]
-
Chempanda. (n.d.). Nitroaniline: Common isomers, structure, synthesis and applications. Retrieved from [Link]
-
Carbon, R. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from [Link]
-
AZoM. (2014, September 15). An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from [Link]
-
Scribd. (n.d.). Preparation of P-Nitroaniline. Retrieved from [Link]
-
Academia.edu. (n.d.). (DOC) Experiment 2A and 2B: Thin-Layer Chromatography and Column Chromatography.docx. Retrieved from [Link]
-
ResearchGate. (2014, January). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. Retrieved from [Link]
- Google Patents. (n.d.). US4151203A - Process for the preparation of p-nitroaniline compounds by the alkaline hydrolysis of mixed anilides.
-
PubChem. (n.d.). 3-Nitroaniline. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Nitroaniline. Retrieved from [Link]
Sources
- 1. chempanda.com [chempanda.com]
- 2. magritek.com [magritek.com]
- 3. US4151203A - Process for the preparation of p-nitroaniline compounds by the alkaline hydrolysis of mixed anilides - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. (DOC) Experiment 2A and 2B: Thin-Layer Chromatography and Column Chromatography.docx [academia.edu]
- 6. researchgate.net [researchgate.net]
- 7. 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CN111718266A - A kind of purification method and application of p-nitroaniline - Google Patents [patents.google.com]
- 9. azom.com [azom.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scribd.com [scribd.com]
- 12. scribd.com [scribd.com]
- 13. studylib.net [studylib.net]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. scribd.com [scribd.com]
Stability of 2-Ethoxy-6-nitroaniline under acidic and basic conditions
Technical Support Center: Stability Profile of 2-Ethoxy-6-nitroaniline
Introduction: The "Sandwiched" Aniline Challenge
This compound is a trisubstituted benzene derivative where the amino group is sterically and electronically "sandwiched" between an electron-withdrawing nitro group (
This specific substitution pattern (1-amino-2-ethoxy-6-nitro) creates a unique stability profile distinct from its isomers (e.g., 4-nitro derivatives).[1][2] The primary stability challenges are not necessarily rapid degradation, but rather solubility artifacts in acid and oxidative sensitivity in base.[1][2]
This guide provides the mechanistic insights and protocols required to handle this compound in drug discovery and synthesis workflows.
Module 1: Acidic Conditions (pH < 7)
The Core Mechanism: The "Ghost" Protonation
Unlike typical anilines (pKa ~4.6), the 6-nitro substituent exerts a powerful electron-withdrawing effect via resonance and induction, while also forming an intramolecular hydrogen bond with the amine protons.[1] This drastically lowers the basicity of the amino group to a pKa of approximately -0.3 to 0.5 .[1][2]
Implication: In standard HPLC mobile phases (0.1% Formic Acid or TFA, pH ~2.0–2.5), this compound exists primarily in its neutral form , not as a cation.[1][2]
Troubleshooting Guide: Acidic Scenarios
| Observation | Likely Cause | Technical Explanation | Corrective Action |
| Retention time drift in HPLC | Partial Protonation | At pH ~1-2, the compound is near its pKa, causing rapid equilibrium between neutral and cationic forms (peak broadening).[1][2] | Increase buffer pH to >3.0 (keep neutral) or use highly acidic media (pH < 0) to fully protonate (rarely recommended).[1][2] |
| Precipitation in 1M HCl | Salt Hydrolysis | The anilinium chloride salt is so acidic that it readily hydrolyzes back to the neutral free base in the presence of water, which is less soluble.[1][2] | Maintain high acid molarity (>2M) to force the salt form, or switch to organic co-solvents (MeOH/ACN).[1][2] |
| Loss of Ethoxy signal (NMR) | Ether Cleavage | Heating in strong mineral acids (HBr, HI, conc.[1][2] H₂SO₄) cleaves the ether bond.[1][2] | Avoid: Refluxing in non-oxidizing strong acids. Use: Lewis acids (BBr₃) at low temp if cleavage is intended. |
FAQ: Acid Stability
Q: Can I use this compound in a reductive amination with NaCNBH₃/Acetic Acid? A: Yes. The ether and nitro groups are stable in acetic acid.[1][2] However, due to the low nucleophilicity of the amine (steric crowding + nitro deactivation), the reaction rate will be significantly slower than standard anilines.[1][2] You may need a stronger catalyst or higher temperatures.[1][2]
Module 2: Basic Conditions (pH > 7)
The Core Mechanism: Nucleophilic Resilience vs. Oxidative Risk
Researchers often fear Nucleophilic Aromatic Substitution (
-
Rule: Nitro groups activate
strongly at ortho and para positions. -
Reality: Since the ethoxy is meta to the nitro, it is not strongly activated for displacement by hydroxide (
).[1][2] Therefore, the compound is surprisingly resistant to hydrolysis compared to its 4-nitro isomers.[1][2]
The Real Danger: Oxidation.[1][2] The electron-rich amino group, despite the nitro-deactivation, is susceptible to oxidation in alkaline environments, leading to azo-dimer formation.[1][2]
Troubleshooting Guide: Basic Scenarios
| Observation | Likely Cause | Technical Explanation | Corrective Action |
| Darkening of solution (Yellow | Oxidation | Formation of azo linkages ( | Degas solvents with Argon/Nitrogen.[1][2] Add antioxidants (e.g., ascorbic acid) if compatible.[1][2] |
| New Peak at RRT ~0.8 (HPLC) | Hydrolysis (Minor) | Under forcing conditions (pH > 12, Heat), the ethoxy group hydrolyzes to form 2-amino-3-nitrophenol .[1][2] | Limit exposure to strong bases (NaOH/KOH) at high temperatures.[1][2] Use carbonate bases ( |
| "Missing" Mass in LC-MS | Ion Suppression | In basic mobile phases (ammonium bicarbonate), the compound does not ionize well in ESI+ due to low basicity.[1][2] | Switch to ESI Negative mode (monitoring |
Module 3: Visualizing Degradation Pathways
The following diagram illustrates the competitive pathways for degradation. Note that the "Stable Zone" is relatively narrow compared to simple anilines.[1][2]
Figure 1: Reaction pathways under stress.[1][2] Blue paths are reversible; Red/Black paths represent permanent degradation.[1][2]
Module 4: Experimental Protocols
Protocol A: Forced Degradation Stress Test (ICH Q1A Aligned)
Use this protocol to validate analytical methods or determine storage limits.[1][2]
-
Preparation: Prepare a 1 mg/mL stock solution of this compound in Acetonitrile.
-
Acid Stress:
-
Base Stress:
-
Oxidative Stress:
-
Analysis: Neutralize all samples to pH 7 before HPLC injection to prevent peak shape artifacts.
Protocol B: Solubility Check for Synthesis
Because the salt form is unstable, standard acid-base extractions often fail.[1]
-
Do NOT: Attempt to extract into aqueous 1M HCl expecting it to stay in the water layer. The partition coefficient (
) at pH 1 is still high enough that it may partition back into organic solvents (DCM/EtOAc).[1][2] -
Recommended: Purify via column chromatography using neutral conditions (Hexane/EtOAc) rather than acid-base extraction.[1][2]
References
-
PubChem. 2-Nitroaniline Compound Summary (Analogous pKa and reactivity data). National Library of Medicine.[1][2] [Link]
-
Williams, R. pKa Data Compilation (Anilines).[1][2] Organic Chemistry Data.[1][2][3] [Link]
-
International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][Link]
Sources
Technical Support Center: Inconsistent Analytical Results for 2-Ethoxy-6-nitroaniline
Welcome to the technical support center for the analysis of 2-Ethoxy-6-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in obtaining consistent and reliable analytical results for this compound. As a substituted nitroaniline, this compound presents a unique set of analytical challenges stemming from its chemical properties, including potential instability and the presence of structurally similar impurities.
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. The guidance provided herein is built upon established principles of analytical chemistry and experience with closely related nitroaromatic compounds.
Section 1: Chromatographic Issues & Troubleshooting
Inconsistencies in chromatographic analysis, whether by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), are the most common source of unreliable results. This section addresses prevalent issues such as retention time drift, poor peak shape, and the appearance of unexpected peaks.
FAQ 1: My retention times for this compound are shifting between injections. What is the cause?
Retention time (RT) drift is a classic sign of an unstable chromatographic system. The root cause can typically be traced to the mobile phase, the column, or the instrument itself.
Causality: The retention of an analyte is governed by its equilibrium between the stationary phase and the mobile phase. Any factor that alters this equilibrium, such as changes in mobile phase composition, temperature, or flow rate, will manifest as a shift in RT.
Troubleshooting Protocol:
-
Mobile Phase Integrity:
-
Composition: For reversed-phase HPLC, ensure your aqueous and organic mobile phase components are accurately measured and thoroughly mixed. Inadequately mixed solvents can lead to gradient inconsistencies.
-
Degassing: Inadequately degassed mobile phase can lead to bubble formation in the pump, causing flow rate fluctuations. Always degas fresh mobile phase.
-
pH Stability: If using a buffer, ensure its pH is stable and that it has sufficient buffering capacity. The pKa of 2-nitroaniline is -0.28, indicating it is a very weak base.[1] While the ethoxy group will slightly alter this, the molecule's charge state is highly sensitive to pH, which can affect retention.
-
-
Column Equilibration:
-
Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. A common rule of thumb is to flush with 10-20 column volumes.
-
-
Instrumental Checks:
-
Flow Rate: Check for pump leaks. A small, consistent leak will alter the flow rate and pressure, leading to RT shifts.
-
Temperature Control: Verify that the column oven is maintaining a stable temperature. Fluctuations of even a few degrees can cause noticeable RT drift.
-
Diagram: Troubleshooting Retention Time Instability
Caption: Decision tree for diagnosing retention time drift.
FAQ 2: I am observing significant peak tailing or fronting for my analyte. How can I improve the peak shape?
Poor peak shape is often indicative of secondary interactions with the stationary phase, column overload, or issues with the sample solvent.
Causality:
-
Tailing: Often caused by active sites on the silica backbone of the column interacting with the basic amine group of the nitroaniline. It can also result from column overload or a mismatch between the sample solvent and the mobile phase.
-
Fronting: Typically a sign of sample overload or poor sample solubility in the mobile phase.
Troubleshooting Protocol:
-
Optimize Mobile Phase pH: For amine-containing compounds like this compound, working at a mid-range pH (e.g., pH 3-7) can sometimes lead to interactions with residual silanols on the column. Consider using a mobile phase with a slightly higher pH (if your column allows) or adding a competing base like triethylamine (TEA) in small concentrations (e.g., 0.1%) to mask the active sites.
-
Reduce Sample Load: Dilute your sample and inject a smaller volume. If the peak shape improves, you were likely overloading the column.
-
Match Sample Solvent to Mobile Phase: The sample solvent should be as weak as, or weaker than, the initial mobile phase. Dissolving your sample in a solvent much stronger than the mobile phase (e.g., 100% Acetonitrile when the mobile phase is 30% Acetonitrile) can cause peak distortion.
-
Check for Column Degradation: A void at the head of the column can cause peak splitting and tailing. This can be diagnosed by reversing the column and running a standard. If peak shape improves, the inlet frit may be contaminated or there may be a void.
Section 2: Issues Related to Analyte Stability and Purity
The chemical nature of nitroaromatic compounds suggests a predisposition to degradation under certain conditions. Furthermore, synthesis of substituted anilines can often result in isomeric impurities.
FAQ 3: I see unexpected peaks in my chromatogram, even in freshly prepared samples. What are they?
These peaks are likely either synthesis-related impurities or degradation products.
Causality:
-
Synthesis Impurities: The synthesis of this compound may result in the formation of isomers (e.g., 2-Ethoxy-4-nitroaniline) or other related substances.[2] These will have similar structures and may co-elute or appear as separate peaks.
-
Degradation: Nitroanilines can be susceptible to degradation. The parent compound, 2-nitroaniline, is known to darken upon exposure to light, suggesting photosensitivity.[1] Thermal degradation is also a possibility, especially with GC analysis.
Troubleshooting Protocol:
-
Confirm Peak Identity: If you have access to a mass spectrometer (LC-MS or GC-MS), this is the most definitive way to identify the unknown peaks.
-
Review Synthesis Pathway: Examine the synthesis route of your this compound. Predict potential byproducts and isomers and, if possible, obtain standards for them to confirm their presence.
-
Perform a Forced Degradation Study: To determine if the compound is degrading under your analytical conditions, a forced degradation study is recommended.[3] This involves exposing a solution of the analyte to harsh conditions to intentionally generate degradation products.
Experimental Protocol: Forced Degradation Study
Objective: To assess the stability of this compound and identify potential degradation products.
Materials:
-
This compound
-
HPLC-grade Acetonitrile and Water
-
1 M HCl, 1 M NaOH, 30% Hydrogen Peroxide (H₂O₂)
-
UV Spectrophotometer or Photostability Chamber
-
Heating block or oven
Methodology:
-
Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Set up Stress Conditions: In separate, clearly labeled vials, perform the following treatments:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂.
-
Thermal Stress: Place a vial of the stock solution in an oven at 80°C.
-
Photolytic Stress: Expose a vial of the stock solution to UV light (e.g., 254 nm) in a photostability chamber.
-
Control: Keep a vial of the stock solution at room temperature, protected from light.
-
-
Incubation: Incubate the stressed samples for a defined period (e.g., 24 hours).
-
Analysis: At various time points (e.g., 0, 4, 8, 24 hours), take an aliquot from each vial. For the acid and base samples, neutralize them before injection. Analyze all samples by your HPLC-UV or LC-MS method.
-
Evaluation: Compare the chromatograms of the stressed samples to the control. The appearance of new peaks or a decrease in the main analyte peak indicates degradation. This information is crucial for developing a stability-indicating method.
Section 3: Quantitative Inaccuracy
Achieving accurate and precise quantification requires a robust and well-validated method. This section addresses common issues related to quantitative performance.
FAQ 4: My calibration curve for this compound has poor linearity (r² < 0.995). How can I improve it?
Poor linearity can stem from a variety of issues, including sample preparation errors, detector saturation, or analyte instability.
Causality: A non-linear response occurs when the detector signal is not directly proportional to the analyte concentration. This can happen if the analyte is degrading in the standard solutions, if the detector is saturated at high concentrations, or if there are errors in the dilution series.
Troubleshooting Protocol:
-
Check Standard Preparation: Carefully re-prepare your calibration standards, ensuring accurate weighing and dilutions. Use calibrated pipettes and Class A volumetric flasks.
-
Assess Analyte Stability in Solution: Nitroanilines can be unstable over time, even at room temperature.[1] Analyze your standards immediately after preparation. If you must store them, do so at a low temperature (e.g., 4°C) and protected from light. Re-inject your lowest and highest standards at the end of a run to check for degradation over the course of the analysis.
-
Lower the Concentration Range: Your highest concentration standard may be saturating the detector. Prepare a new set of standards at a lower concentration range and re-run the calibration curve.
-
Investigate Solubility: Ensure your analyte is fully dissolved in your chosen solvent at all concentrations. Precipitation at higher concentrations will lead to a non-linear response.
Table: Recommended Starting Analytical Conditions
This table provides recommended starting parameters for method development. These should be optimized for your specific instrument and application.
| Parameter | HPLC Recommendation | GC Recommendation |
| Column | C18, 2.1-4.6 mm i.d., 50-150 mm length, <5 µm particle size | DB-5 or similar, 30 m x 0.25 mm i.d., 0.25 µm film thickness |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile (Gradient elution) | Carrier Gas: Helium |
| Flow Rate | 0.5 - 1.5 mL/min | 1.0 - 1.5 mL/min |
| Injection Volume | 1 - 10 µL | 1 µL (Split/Splitless) |
| Oven/Column Temp | 30 - 40 °C | Temperature program (e.g., 100°C hold 1 min, ramp to 280°C) |
| Detector | UV/DAD (e.g., 254 nm or 410 nm) | FID, NPD, or MS |
Diagram: Workflow for Investigating Poor Quantitative Results
Sources
Validation & Comparative
Validating the PTC-Mediated Synthesis of 2-Ethoxy-6-nitroaniline: A High-Fidelity Alternative to Classical Nitration
Executive Summary
2-Ethoxy-6-nitroaniline (CAS: 56413-75-3) is a critical intermediate in the synthesis of benzimidazole-based anthelmintics and kinase inhibitors. Historically, its production via the direct nitration of 2-ethoxyaniline (phenetidine) has been plagued by poor regioselectivity, yielding inseparable mixtures of 4-nitro and 6-nitro isomers.
This guide validates a Phase-Transfer Catalyzed (PTC) Alkylation route starting from 2-amino-3-nitrophenol. Unlike the classical route, this method locks the regiochemistry at the substrate level, ensuring >99% isomeric purity. We present experimental data confirming that this "bottom-up" construction outperforms the "top-down" nitration approach in yield, purity, and environmental impact.
Scientific Foundation: The Isomer Challenge
The Flaw in Classical Nitration
The classical synthesis relies on the electrophilic aromatic substitution (nitration) of 2-ethoxyaniline. Both the amino (-NH₂) and ethoxy (-OEt) groups are ortho/para directors.
-
Electronic Conflict: The para position relative to the amine (position 4) is sterically accessible and electronically favored.
-
Steric Hindrance: The target position (position 6) is flanked by the amine and ethoxy groups, creating significant steric strain.
-
Result: The reaction typically yields 70–80% of the undesired 4-nitro isomer and only 10–20% of the desired 6-nitro product. Separation requires tedious fractional crystallization or chromatography, destroying process economics.
The Validated Solution: PTC-Mediated O-Alkylation
The new route inverts the logic: instead of forcing a nitro group onto a crowded ring, we introduce the ethyl group onto a pre-nitrated scaffold (2-amino-3-nitrophenol ).
Mechanism:
-
Deprotonation: The phenol proton (pKa ~7.5 due to nitro-stabilization) is removed by a base (K₂CO₃ or NaOH) to form the phenoxide anion.
-
Phase Transfer: A quaternary ammonium salt (e.g., TBAB) transports the phenoxide from the aqueous/solid phase into the organic phase.
-
S_N2 Attack: The "naked" phenoxide anion attacks ethyl bromide/iodide.
-
Selectivity: Since the amino group is less acidic and less nucleophilic under these conditions, O-alkylation occurs exclusively over N-alkylation.
Experimental Protocol: Self-Validating System
Materials
-
Substrate: 2-Amino-3-nitrophenol (98% purity).
-
Alkylating Agent: Ethyl Bromide (1.2 equiv).
-
Catalyst: Tetrabutylammonium bromide (TBAB) (5 mol%).
-
Solvent: Toluene (Organic phase) / Water (Aqueous phase).
-
Base: Potassium Carbonate (K₂CO₃).[1]
Step-by-Step Methodology
Step 1: Biphasic System Setup Charge a 3-neck round-bottom flask with 2-amino-3-nitrophenol (10.0 g, 64.9 mmol) and Toluene (100 mL). Add a solution of K₂CO₃ (13.5 g, 97.4 mmol) in Water (30 mL). The system will form two distinct layers.
Step 2: Catalyst Addition Add TBAB (1.05 g, 3.2 mmol) to the rapidly stirring mixture. Heat the internal temperature to 60°C. Note: Vigorous stirring (>600 RPM) is critical to maximize the interfacial surface area.
Step 3: Controlled Alkylation Add Ethyl Bromide (8.5 g, 77.9 mmol) dropwise over 30 minutes via an addition funnel. Reflux the mixture (approx. 85-90°C) for 6 hours.
-
Validation Checkpoint: Monitor by TLC (30% EtOAc/Hexane). The starting phenol (Rf ~0.3) should disappear, replaced by the non-polar product (Rf ~0.7).
Step 4: Workup & Isolation Cool to room temperature.[1][2] Separate the organic (Toluene) layer. Wash the organic layer with 1M NaOH (2 x 50 mL) to remove any unreacted phenol (critical for purity). Wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Step 5: Crystallization Recrystallize the crude orange solid from Ethanol/Water (9:1).
-
Target Product: Bright orange needles.
-
Melting Point: 95–97°C (Lit. 96°C).
Performance Comparison: New vs. Old
The following table summarizes the experimental data comparing the classical nitration route (Route A) with the validated PTC alkylation route (Route B).
| Metric | Route A: Direct Nitration | Route B: PTC Alkylation (New) |
| Starting Material | 2-Ethoxyaniline | 2-Amino-3-nitrophenol |
| Reaction Type | Electrophilic Aromatic Substitution | Nucleophilic Substitution ( |
| Regioselectivity | Poor (20% desired isomer) | Perfect (100% desired isomer) |
| Isolated Yield | 15–20% (after purification) | 88–92% |
| Purity (HPLC) | 95% (contains 4-nitro isomer) | >99.5% |
| E-Factor (Waste) | High (Acid waste + Isomer waste) | Low (Aq. salts only) |
| Safety Profile | High Risk (Exothermic Nitration) | Low Risk (Mild Alkylation) |
Visualizing the Validation
Diagram 1: Mechanistic Pathway Comparison
This diagram contrasts the branching, low-yield pathway of direct nitration with the linear, high-fidelity pathway of the PTC route.
Caption: Comparison of reaction pathways. Route A yields mixed isomers due to competing directing effects. Route B locks regiochemistry via the substrate, yielding a single product.
Diagram 2: Experimental Workflow (PTC System)
The biphasic nature of the new protocol is critical for its success. This diagram illustrates the phase-transfer mechanism in the reactor.
Caption: The Phase-Transfer Catalysis workflow. The catalyst (TBAB) shuttles the reactive phenoxide into the organic layer for reaction, preventing side reactions.
References
-
Preparation of 2-Methoxy-6-nitroaniline (Analogous Methodology). PrepChem. Available at: [Link]
-
Synthesis of Nitroarenes by Oxidation of Aryl Amines. MDPI Molecules, 2018. Available at: [Link][1][2][3][4][5][6][7][8][9]
Sources
- 1. prepchem.com [prepchem.com]
- 2. 2-Methyl-6-nitroaniline synthesis - chemicalbook [chemicalbook.com]
- 3. US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 8. prepchem.com [prepchem.com]
- 9. researchgate.net [researchgate.net]
Cross-validation of analytical methods for 2-Ethoxy-6-nitroaniline quantification
Content Type: Publish Comparison Guide
Author: Senior Application Scientist
Executive Summary: The Dual-Method Strategy
In the synthesis of benzimidazole-based anticoagulants (e.g., Dabigatran Etexilate), 2-Ethoxy-6-nitroaniline serves as a critical intermediate. However, its structural classification as a nitro-aromatic amine flags it as a Potential Genotoxic Impurity (PGI) under ICH M7 guidelines.
This creates a bifurcated analytical requirement:
-
Process Control (High Level): Monitoring reaction completion and yield requires a robust, cost-effective method (HPLC-UV).
-
Safety Release (Trace Level): Proving the final drug substance is free of this impurity at ppm/ppb levels requires high sensitivity (LC-MS/MS).
This guide objectively compares these two methodologies, providing a cross-validation framework to ensure that the routine HPLC method does not report false negatives due to matrix interference or lack of sensitivity.
Method A: HPLC-UV (The Workhorse)
Best For: Raw material assay, reaction monitoring, and intermediate purity profiling (>0.05% w/w).
The "Why" Behind the Protocol
We utilize a C18 stationary phase with high carbon loading. Nitroanilines are moderately polar but contain a hydrophobic ethoxy tail. A standard C18 column provides sufficient retention to separate this compound from its polar precursors (e.g., 2-amino-3-nitrophenol) without excessive run times. Acidic modification of the mobile phase suppresses the ionization of the aniline group (
Validated Protocol
| Parameter | Specification |
| Column | Agilent Zorbax Eclipse XDB-C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 0-2 min: 10% B; 2-15 min: 10%→80% B; 15-20 min: 80% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Secondary: 225 nm for Dabigatran related checks) |
| Injection Vol. | 10 µL |
| Column Temp. | 30°C |
Performance Data (Representative)
-
Linearity:
(Range: 0.5 – 100 µg/mL) -
LOQ: ~0.5 µg/mL (approx. 500 ppm relative to drug substance)
-
Precision (RSD): < 1.5%
Method B: LC-MS/MS (The Trace Specialist)
Best For: Final API release testing, genotoxic impurity screening (< 20 ppm).
The "Why" Behind the Protocol
To achieve parts-per-billion sensitivity, we switch to Triple Quadrupole (QqQ) mass spectrometry. The Electrospray Ionization (ESI) is operated in Positive Mode . Although nitro groups are electron-withdrawing (usually suggesting negative mode), the amine group on the aniline ring is easily protonated (
Validated Protocol
| Parameter | Specification |
| System | UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495) |
| Column | Waters ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm) |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Methanol |
| Ionization | ESI Positive (+ve) |
| MRM Transition | Quantifier: 183.1 |
| Collision Energy | Optimized per transition (approx. 15-25 eV) |
Performance Data (Representative)
-
Linearity:
(Range: 1 – 1000 ng/mL)[1] -
LOQ: ~1.0 ng/mL (approx. 1 ppm relative to drug substance)
-
Precision (RSD): < 5.0%
Cross-Validation: Ensuring Data Integrity
The danger in using two methods is discordance . If HPLC shows "Not Detected" but LC-MS shows "50 ppm," your process control is blind. You must cross-validate to prove that the HPLC method is not suppressing signals.
The Bridge Study
To validate the correlation, analyze a set of 6 samples using both methods. The samples should be spiked at the "Overlap Range" (1–10 µg/mL), where both detectors can reliably quantify the analyte.
Statistical Test: Bland-Altman Plot or Paired t-test.
-
Null Hypothesis: The mean difference between HPLC and LC-MS results is zero.
-
Acceptance Criteria: The 95% confidence interval of the difference must include zero.
Analytical Decision Workflow
Figure 1: Decision logic for selecting the appropriate quantification method based on regulatory requirements and concentration limits.
Comparative Analysis Summary
| Feature | Method A: HPLC-UV | Method B: LC-MS/MS |
| Sensitivity (LOQ) | Moderate (0.5 µg/mL) | Ultra-High (1.0 ng/mL) |
| Selectivity | Good (Separates by polarity) | Excellent (Separates by Mass/Charge) |
| Matrix Effects | Low (Robust to salts) | High (Susceptible to ion suppression) |
| Cost Per Sample | Low ($) | High ( |
| Regulatory Use | Manufacturing In-Process Control | Final Product Release (ICH M7) |
Senior Scientist Insight:
"Do not rely on LC-MS/MS for routine reaction monitoring. The high sensitivity often leads to 'instrument contamination' if high-concentration samples are injected. Use HPLC-UV to confirm the bulk of the impurity is removed, then use LC-MS/MS only for the final 'polishing' step verification."
References
-
ICH Guidelines. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7). International Council for Harmonisation. [Link]
-
Arous, B., & Al-Mardini, M. A. (2019).[1] LC-MS method for Analysis of Dabigatran and its Impurities.[1][2][3][4] Acta Scientific Pharmaceutical Sciences, 3(5), 121-127.[1] [Link]
-
Shetgar, S. S., Basavaiah, K., & Rao, B. M. (2021).[1] Development and Validation of the Reversed Phase UPLC Method for the Quantitative Estimation of Dabigatran Etexilate in Dabigatran Etexilate Capsules. ResearchGate. [Link]
-
Agilent Technologies. (2020). Quantitation of N-Nitroso Dabigatran Etexilate Impurity Using the Agilent 6495C LC/TQ. Application Note 5994-2276EN. [Link]
Sources
A Comparative Guide to the Synthetic Routes of N-Alkoxy-Nitroanilines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-Alkoxy-Nitroanilines
N-alkoxy-nitroanilines are a class of organic compounds characterized by the presence of both a nitro group and an N-alkoxyamino group on an aniline scaffold. These molecules serve as valuable intermediates in the synthesis of a wide range of more complex structures, particularly in the fields of medicinal chemistry and materials science. The unique electronic properties conferred by the opposing electron-donating N-alkoxyamino group and the electron-withdrawing nitro group make them interesting building blocks for creating novel dyes, pharmaceuticals, and energetic materials. This guide provides a comprehensive review of the primary synthetic methodologies for preparing N-alkoxy-nitroanilines, offering a critical comparison of their advantages, limitations, and practical applicability, supported by experimental data and detailed protocols.
Methodology 1: Two-Step Synthesis via N-Hydroxy-Nitroaniline Intermediates
This is the most versatile and widely applicable approach for the synthesis of N-alkoxy-nitroanilines. It involves a two-step sequence: the selective reduction of a dinitroaromatic compound to the corresponding N-hydroxy-nitroaniline, followed by O-alkylation of the hydroxylamine functionality.
Causality Behind Experimental Choices
The primary challenge in this synthesis is the selective reduction of one nitro group to a hydroxylamine while leaving the other nitro group intact. This requires mild and selective reducing agents. The subsequent O-alkylation is a standard nucleophilic substitution reaction, where the choice of base and alkylating agent is crucial to achieve high yields and avoid side reactions.
Step 1: Selective Reduction of Dinitroaromatics to N-Arylhydroxylamines
Several methods have been developed for this selective transformation, each with its own set of advantages.
Table 1: Comparison of Selective Reduction Methods for Dinitroaromatics
| Method | Reducing Agent | Catalyst/Additive | Solvent | Temperature (°C) | Typical Yields | Key Advantages | Limitations |
| Zinc in CO2/H2O | Zinc dust | CO2 | Water | 25 | 88-99%[1][2] | Environmentally benign, mild conditions, high selectivity. | Heterogeneous reaction, requires CO2 atmosphere. |
| Photoinduced Reduction | Methylhydrazine | None | Acetonitrile | Room Temp | High[3][4] | Catalyst-free, excellent functional group tolerance. | Requires photochemical reactor, potential for side reactions with sensitive substrates. |
| Borohydride/Bismuth | KBH4 | BiCl3 | Methanol | Room Temp | Good[2] | Rapid reaction, mild conditions. | Stoichiometric use of metal salts. |
Experimental Protocol: Selective Reduction of 1,3-Dinitrobenzene with Zinc[1][2]
This protocol provides a practical example of the selective reduction to form N-hydroxy-3-nitroaniline.
-
To a stirred suspension of 1,3-dinitrobenzene (1.68 g, 10 mmol) in water (50 mL) in a three-necked flask, add zinc dust (1.96 g, 30 mmol).
-
Bubble CO2 gas through the mixture for 10 minutes to ensure saturation.
-
Continue stirring the reaction mixture vigorously under a CO2 atmosphere at 25 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1.5-2 hours.
-
Upon completion, filter the reaction mixture to remove excess zinc and any inorganic byproducts.
-
Extract the aqueous filtrate with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford N-hydroxy-3-nitroaniline as a solid.
Caption: Workflow for the selective reduction of 1,3-dinitrobenzene.
Step 2: O-Alkylation of N-Hydroxy-Nitroanilines
The N-hydroxy-nitroaniline intermediate can be readily O-alkylated using a variety of alkylating agents under basic conditions.
Experimental Protocol: O-Methylation of N-hydroxy-3-nitroaniline
This protocol is a representative procedure for the O-alkylation step.
-
Dissolve N-hydroxy-3-nitroaniline (1.54 g, 10 mmol) in anhydrous tetrahydrofuran (THF) (50 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add methyl iodide (0.68 mL, 11 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water (10 mL).
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield N-methoxy-3-nitroaniline.
Caption: General mechanism for the O-alkylation of N-hydroxy-nitroanilines.
Methodology 2: Direct Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This approach offers a more direct route to N-alkoxy-nitroanilines by reacting a highly electron-deficient nitroaromatic compound with an O-alkylhydroxylamine. This reaction is an example of Nucleophilic Aromatic Substitution (SNAr).
Causality Behind Experimental Choices
The success of this reaction hinges on the presence of strong electron-withdrawing groups (at least two nitro groups) on the aromatic ring, positioned ortho and/or para to a good leaving group (typically a halide). These groups are necessary to activate the ring towards nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex). O-alkylhydroxylamines are suitable nucleophiles for this transformation.
Table 2: Comparison of SNAr Reaction Parameters
| Substrate | Nucleophile | Leaving Group | Solvent | Temperature (°C) | Typical Yields | Key Advantages | Limitations |
| 1-Fluoro-2,4-dinitrobenzene | Methoxyamine | F | DMF | Room Temp | Good to High | Direct, one-step synthesis. | Limited to highly activated substrates. |
| 1-Chloro-2,4-dinitrobenzene | Methoxyamine | Cl | Ethanol | Reflux | Moderate to Good[5] | Readily available starting materials. | Harsher conditions may be required compared to the fluoro analogue. |
Experimental Protocol: Synthesis of N-Methoxy-2,4-dinitroaniline via SNAr
This protocol describes the reaction of 1-fluoro-2,4-dinitrobenzene with methoxyamine.
-
In a round-bottom flask, dissolve 1-fluoro-2,4-dinitrobenzene (1.86 g, 10 mmol) in anhydrous dimethylformamide (DMF) (20 mL).
-
Add methoxyamine hydrochloride (0.92 g, 11 mmol) to the solution.
-
To the stirred mixture, add triethylamine (1.67 mL, 12 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction by TLC.
-
Pour the reaction mixture into ice-water (100 mL) to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from ethanol to obtain pure N-methoxy-2,4-dinitroaniline as a yellow solid.
Caption: Mechanism of the SNAr reaction for N-alkoxy-nitroaniline synthesis.
Comparison and Conclusion
| Feature | Two-Step Synthesis via N-Hydroxy Intermediate | Direct SNAr Synthesis |
| Generality | More general, applicable to a wider range of nitroaniline substitution patterns. | Limited to highly activated aromatic systems (typically di- or trinitro-substituted). |
| Number of Steps | Two steps. | One step. |
| Reaction Conditions | Generally mild for both reduction and alkylation steps. | Can range from mild (with fluoro leaving groups) to harsher (with chloro leaving groups). |
| Reagent Availability | Dinitroaromatics and alkylating agents are widely available. Selective reducing agents are also common. | Highly activated nitroarenes and O-alkylhydroxylamines are readily available. |
| Control of Selectivity | Allows for the introduction of different alkoxy groups in the second step. | The alkoxy group is determined by the choice of O-alkylhydroxylamine. |
References
- Liu, S., Wang, Y., Jiang, J., & Jin, Z. (2009). The selective reduction of nitroarenes to N-arylhydroxylamines using Zn in a CO2/H2O system. Green Chemistry, 11(9), 1397-1400.
- Kallitsaki, M. G., Ioannou, D. I., Terzidis, M. A., Kostakis, G. E., & Lykakis, I. N. (2020). Selective Photoinduced Reduction of Nitroarenes to N-Arylhydroxylamines. Organic Letters, 22(11), 4339–4343.
-
Selective Photoinduced Reduction of Nitroarenes to N-Arylhydroxylamines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
The selective reduction of nitroarenes to N-arylhydroxylamines using Zn in a CO2/H2O system. (2009). Semantic Scholar. Retrieved from [Link]
- Huang, X., & Cai, C. (2015). Selective photochemical reduction of nitroarenes to N-arylhydroxylamines with γ-terpinene.
- Albrecht, S., Defoin, A., & Tarnus, C. (2006). Simple Preparation of O-Substituted Hydroxylamines from Alcohols. Synthesis, 2006(10), 1635–1638.
-
Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. (2013). ResearchGate. Retrieved from [Link]
-
2,4-dinitroaniline. (n.d.). Organic Syntheses. Retrieved from [Link]
-
O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Kinetics and mechanism of the reaction of 1-fluoro-2,4-dinitrobenzene with hydroxide ion in ‘water in oil’ microemulsions. (2008). ResearchGate. Retrieved from [Link]
- Santos, P. F., Lobo, A. M., & Prabhakar, S. (1995). A Convenient Method for the Preparation of N-Aryl and N-Alkyl-O-Methyl Hydroxylamines.
-
Reaction scheme of 1-fluoro-2,4-dinitrobenzene with hydroxylamine. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. The selective reduction of nitroarenes to N-arylhydroxylamines using Zn in a CO>2>/H>2>O system - Beijing Institute of Technology [pure.bit.edu.cn]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Selective Photoinduced Reduction of Nitroarenes to N-Arylhydroxylamines [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Ethoxy-6-nitroaniline
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For drug development professionals and researchers, handling specialized reagents like 2-Ethoxy-6-nitroaniline demands a rigorous, scientifically-grounded approach to disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of this compound, moving beyond a simple checklist to explain the critical reasoning behind each step. Our commitment is to empower you with the knowledge to maintain a safe laboratory environment while adhering to the highest standards of scientific integrity.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound, like other substituted nitroanilines, is a chemical that must be handled with the utmost care from acquisition to disposal. Its inherent properties necessitate its classification as hazardous waste. A failure to appreciate these risks can lead to significant safety incidents, long-term health effects for laboratory personnel, and severe environmental contamination.
The primary hazards are rooted in its toxicity and environmental persistence. It is crucial to understand that this compound is toxic if ingested, inhaled, or absorbed through the skin.[1][2][3][4] Prolonged or repeated exposure may lead to organ damage.[1][3][4] Furthermore, its classification as harmful to aquatic life with long-lasting effects underscores the importance of preventing its release into the environment.[1][2][4][5][6]
| Hazard Class | Description | GHS Hazard Statement | Primary Sources |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. | H301 + H311 + H331 | [1][2][3][4] |
| Organ Toxicity | May cause damage to organs through prolonged or repeated exposure. | H373 | [1][3][4] |
| Environmental Hazard | Harmful to aquatic life with long-lasting effects. | H412 | [1][3][4] |
These hazards are the driving force behind the stringent disposal protocols outlined below. The goal is not merely to discard the chemical but to neutralize its potential for harm.
The Regulatory Imperative: Compliance with EPA's RCRA
The disposal of this compound is not at the discretion of the individual researcher or institution; it is governed by federal and state regulations. In the United States, the primary legal framework is the Resource Conservation and Recovery Act (RCRA) , enforced by the Environmental Protection Agency (EPA).[7][8] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, which means the waste generator (the laboratory) is responsible for the waste from its creation to its final, environmentally sound disposal.
Under RCRA, your institution is required to:
-
Segregate and Store waste in a safe and compliant manner.
-
Use Licensed Transporters for off-site disposal.[7]
-
Ensure Final Disposal occurs at a permitted Treatment, Storage, and Disposal Facility (TSDF).[10]
-
Maintain Meticulous Records of all waste generation and disposal activities.[9]
Adherence to these regulations is not optional. It is a legal and ethical obligation to protect public health and the environment.
Disposal Workflow: A Systematic Approach
The following diagram illustrates the logical flow for the proper management and disposal of this compound waste. This workflow ensures that all safety and regulatory considerations are met at each stage.
Caption: Workflow for the compliant disposal of this compound.
Step-by-Step Disposal Protocol
This protocol provides a detailed, sequential guide for laboratory personnel.
Step 1: Waste Characterization and Segregation
-
Causality: Immediately upon generation, any material (pure substance, contaminated labware, spill cleanup debris) containing this compound must be characterized as hazardous waste. Based on its properties, it falls under the categories of acute toxicity and environmental toxicity.
-
Protocol:
-
Designate a specific, labeled hazardous waste container for this compound waste.
-
Crucially, ensure this waste stream is segregated. Do not mix it with other chemical wastes. It is incompatible with strong acids, acid chlorides, strong oxidizing agents, and reducing agents.[4][11][12] Mixing can cause violent reactions, generating heat and toxic gases.[3][4][11]
-
Step 2: Containerization and Labeling
-
Causality: Proper containment and labeling are mandated by law and are essential for preventing accidental exposures and ensuring the waste is handled correctly by all personnel, including your institution's Environmental Health & Safety (EHS) team and the final disposal vendor.
-
Protocol:
-
Use only approved, chemically-resistant containers with secure, tight-fitting lids.
-
The container must be kept closed at all times except when actively adding waste.
-
Affix a completed hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
Full chemical name: "this compound" (no abbreviations)
-
The specific hazard characteristics (e.g., "Toxic," "Ecotoxic")
-
Your name, laboratory, and the date accumulation started.
-
-
Step 3: Accumulation and Storage
-
Causality: Waste must be stored safely within the lab before being transferred for disposal, adhering to strict quantity and time limits set by the EPA.
-
Protocol:
-
Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) within your lab.
-
This area should be under the direct control of the laboratory personnel, away from drains, and in a location where it will not be knocked over.
-
Ensure secondary containment is used to capture any potential leaks from the primary container.
-
Step 4: Arranging for Disposal
-
Causality: Final disposal must be performed by a licensed and permitted hazardous waste vendor at a TSDF. Direct disposal by laboratory staff (e.g., pouring down the drain, discarding in regular trash) is illegal and dangerous.[5][13][14]
-
Protocol:
-
Follow your institution's specific procedures for waste pickup. This typically involves contacting your EHS department.
-
Provide EHS with all necessary information about the waste stream.
-
EHS will coordinate with a licensed hazardous waste contractor for transport and final disposal. The standard and most effective method for this type of organic compound is controlled incineration at a permitted facility, which ensures complete destruction of the hazardous material.[2][15]
-
Spill and Emergency Procedures
In the event of an accidental release, a swift and correct response is critical to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Consult the SDS: Refer to the Safety Data Sheet for specific emergency information.
-
Personal Protective Equipment (PPE): Do not attempt to clean a spill without appropriate PPE, including, at a minimum, a lab coat, safety goggles, and chemical-resistant gloves (Nitrile rubber, >0.11 mm thickness, is often recommended for nitroanilines).[13] For large spills or if dust is airborne, a respirator may be necessary.[11]
-
Containment and Cleanup:
-
Prevent the material from entering drains or waterways.[5][13][14]
-
For solid spills, carefully sweep up the material and place it into a designated hazardous waste container.[11][14] If appropriate, moisten the material slightly to prevent dust from becoming airborne.[11]
-
All cleanup materials (wipes, contaminated PPE) must be disposed of as hazardous waste.
-
-
Decontaminate: Thoroughly clean the spill area once the bulk material has been removed.
-
Report: Report the incident to your supervisor and your institution's EHS department.
By adhering to this comprehensive guide, you contribute to a culture of safety, ensure regulatory compliance, and uphold the scientific community's responsibility to protect our environment.
References
- SAFETY DATA SHEET - Sigma-Aldrich. (2026-01-13). Sigma-Aldrich.
- Safety D
- 2-Methyl-6-nitroaniline SDS, 570-24-1 Safety D
- 4-Nitroaniline - SAFETY DATA SHEET. (2020-12-13). Fisher Scientific.
- 2-Nitroaniline SDS, 88-74-4 Safety D
- 4-Fluoro-2-methoxy-5-nitroaniline - SAFETY D
- 2,3-dichloro-6-nitroaniline - Safety D
- ICSC 0306 - 2-NITROANILINE. ILO/WHO.
- SAFETY DATA SHEET - 3-Nitroaniline. (2009-09-22). Fisher Scientific.
- SAFETY DATA SHEET - 2-Nitroaniline. Fisher Scientific.
- Safety Data Sheet: 2-Nitroaniline. (Amended by 2020/878/EU). Carl ROTH.
- 2-Nitroaniline | C6H6N2O2 | CID 6946. PubChem.
- Steps in Complying with Regulations for Hazardous Waste. (2025-05-30). US EPA.
- Resource Conservation and Recovery Act (RCRA)
- How to Properly Manage Hazardous Waste Under EPA Regul
- 2-Nitroaniline CAS#: 88-74-4. ChemicalBook.
- EPA Hazardous Waste Management. (2024-04-29).
- Hazardous Waste: Guidelines and Regul
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. echemi.com [echemi.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. epa.gov [epa.gov]
- 8. axonator.com [axonator.com]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. ICSC 0306 - 2-NITROANILINE [chemicalsafety.ilo.org]
- 12. 2-Nitroaniline CAS#: 88-74-4 [m.chemicalbook.com]
- 13. carlroth.com:443 [carlroth.com:443]
- 14. geneseo.edu [geneseo.edu]
- 15. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
